molecular formula C10H8ClNO B2845160 3-Chloro-8-methoxyisoquinoline CAS No. 129959-08-6

3-Chloro-8-methoxyisoquinoline

Cat. No.: B2845160
CAS No.: 129959-08-6
M. Wt: 193.63
InChI Key: PWTGEQXHFZGVEV-UHFFFAOYSA-N
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Description

3-Chloro-8-methoxyisoquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The presence of both an electron-donating methoxy group at the 8-position and a reactive chlorine atom at the 3-position on the isoquinoline scaffold makes this compound a valuable precursor for further functionalization . The chlorine atom is susceptible to nucleophilic displacement reactions, such as amination and cross-coupling, enabling the introduction of diverse substituents to create novel compound libraries . Researchers utilize this and similar chlorinated heterocycles as key intermediates in the development of potential pharmacologically active molecules, including kinase inhibitors and other biologically relevant targets . The molecular framework is also of interest in the study of liquid crystalline materials due to its rigid, board-like structure . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-8-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-5-10(11)12-6-8(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTGEQXHFZGVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=NC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129959-08-6
Record name 3-chloro-8-methoxyisoquinoline
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Foundational & Exploratory

Strategic Synthesis of 3-Chloro-8-methoxyisoquinoline: A Modular Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Chloro-8-methoxyisoquinoline represents a critical challenge in medicinal chemistry, particularly for programs targeting kinase inhibitors and CNS-active agents where the 8-methoxy substituent provides essential steric and electronic modulation. Unlike the common 1-chloroisoquinoline derivatives—readily accessible via N-oxide rearrangement—the 3-chloro isomer requires a de novo construction of the pyridine ring to ensure regiochemical purity.

This guide details a high-fidelity Homophthalimide Strategy , prioritizing scalability and regiocontrol. By constructing the isoquinoline core from a pre-functionalized benzoic acid scaffold, we bypass the regioselectivity issues inherent in electrophilic halogenation of the parent heterocycle.

Part 1: Retrosynthetic Analysis & Strategy

The structural integrity of the 3-chloro-8-methoxy pattern dictates a disconnection at the heterocyclic ring. Direct chlorination of 8-methoxyisoquinoline predominantly yields the 1-chloro or 4-chloro derivatives due to electronic bias. Therefore, the optimal strategy utilizes a 1,3-Dichloroisoquinoline intermediate , which allows for the selective reductive removal of the labile C1-chlorine atom.

Strategic Disconnection Logic
  • Target: 3-Chloro-8-methoxyisoquinoline.

  • Precursor: 1,3-Dichloro-8-methoxyisoquinoline.

  • Scaffold: 8-Methoxyisoquinoline-1,3(2H,4H)-dione (8-Methoxyhomophthalimide).

  • Starting Material: 2-Methoxy-6-methylbenzoic acid.

Retrosynthesis Figure 1: Retrosynthetic Disconnection of 3-Chloro-8-methoxyisoquinoline Target 3-Chloro-8-methoxyisoquinoline (Target) Dichloro 1,3-Dichloro-8-methoxyisoquinoline (Regio-Control Hub) Target->Dichloro Selective Reductive Dechlorination (C1) Dione 8-Methoxyhomophthalimide (Cyclized Scaffold) Dichloro->Dione Aromatizing Chlorination (POCl3) Acid 8-Methoxyhomophthalic Acid Dione->Acid Cyclocondensation Start 2-Methoxy-6-methylbenzoic acid (Commercially Available) Acid->Start Lateral Lithiation & Carboxylation

Part 2: Detailed Experimental Protocols

Module 1: Scaffold Assembly (The Homophthalic Acid Route)

The synthesis begins with the conversion of 2-methoxy-6-methylbenzoic acid to 8-methoxyhomophthalic acid. This exploits the acidity of the benzylic methyl protons ortho to the carboxylate.

Step 1.1: Lateral Lithiation and Carboxylation

Rationale: Standard oxidation of the methyl group is often over-vigorous. Lateral lithiation using LDA (Lithium Diisopropylamide) allows for the controlled introduction of a carbon atom to form the carboxymethyl arm.

  • Reagents: 2-Methoxy-6-methylbenzoic acid, LDA (2.2 equiv), CO2 (solid or gas), THF (anhydrous).

  • Protocol:

    • Charge a flame-dried 3-neck flask with anhydrous THF and cool to -78°C under nitrogen.

    • Add LDA (2.2 equiv) to generate the dianion (carboxylate anion + benzylic anion).

    • Add solution of 2-methoxy-6-methylbenzoic acid in THF dropwise over 30 minutes. The solution will turn deep red/purple, indicating dianion formation.

    • Stir at -78°C for 1 hour.

    • Quench the reaction by bubbling excess dry CO2 gas through the solution (or pouring onto crushed dry ice).

    • Allow to warm to room temperature. Acidify with 2M HCl to pH 2.

    • Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Yield Expectation: 75-85% of crude 8-methoxyhomophthalic acid.

Step 1.2: Cyclization to 8-Methoxyhomophthalimide

Rationale: Converting the dicarboxylic acid to the cyclic imide creates the isoquinoline skeleton.

  • Reagents: 8-Methoxyhomophthalic acid, Urea (excess) or Ammonium Acetate.

  • Protocol:

    • Mix the crude acid intimately with Urea (3 equiv).

    • Heat the melt to 170-180°C for 2-3 hours. The mixture will liquefy and then resolidify as the imide forms.

    • Cool to room temperature.

    • Triturate the solid with water to remove excess urea.

    • Filter and dry the tan solid.

    • Key Intermediate: 8-Methoxyisoquinoline-1,3(2H,4H)-dione .

Module 2: Aromatization & Chlorination

This step transforms the saturated dione into the fully aromatic, dichlorinated heterocyclic core.

Step 2.1: Synthesis of 1,3-Dichloro-8-methoxyisoquinoline

Rationale: Phosphorus oxychloride (POCl3) acts as both a dehydrating agent and a chlorinating agent, converting the tautomeric hydroxyl groups (lactims) into chlorides.

  • Reagents: 8-Methoxyhomophthalimide, POCl3 (solvent/reagent), PCl5 (optional, 1.0 equiv to boost reactivity).

  • Protocol:

    • Suspend 8-methoxyhomophthalimide in POCl3 (10 volumes).

    • (Optional) Add PCl5 if the substrate is resistant to chlorination.

    • Reflux the mixture (approx. 105°C) for 4-6 hours. Monitor by TLC for the disappearance of the starting material.

    • Workup (Caution): Cool the mixture and slowly pour onto crushed ice/water with vigorous stirring to hydrolyze excess POCl3. Maintain temperature <20°C to prevent hydrolysis of the product.

    • Neutralize with NH4OH or NaHCO3 to pH 7-8.

    • Extract with Dichloromethane (DCM).

    • Purify via silica gel chromatography (Hexanes/EtOAc gradient).

    • Product: 1,3-Dichloro-8-methoxyisoquinoline (Pale yellow solid).

Module 3: Regioselective Dechlorination

This is the critical differentiation step. The chlorine at C1 is significantly more reactive toward nucleophilic attack and reductive displacement than the chlorine at C3 due to the specific electronic environment of the isoquinoline ring (C1 is adjacent to the ring nitrogen, making it highly electron-deficient).

Step 3.1: Selective Reduction of C1-Chloro

Rationale: Chemical reduction using Tin (Sn) and acid is a classic, robust method for selectively removing the alpha-halogen (C1) while leaving the beta-halogen (C3) intact. Alternatively, controlled hydrogenolysis can be used but requires strict monitoring to prevent over-reduction.

  • Reagents: 1,3-Dichloro-8-methoxyisoquinoline, Tin powder (Sn), Conc. HCl, Ethanol.

  • Protocol:

    • Dissolve 1,3-dichloro-8-methoxyisoquinoline in Ethanol (0.1 M concentration).

    • Add Tin powder (4.0 equiv) and Conc. HCl (10 equiv).

    • Reflux the mixture for 2-4 hours.

    • Monitoring: Monitor by HPLC/LC-MS. The C1-Cl is reduced to C1-H. Over-reaction leads to 3-H (fully reduced), so stop immediately upon consumption of starting material.

    • Workup: Filter off inorganic salts. Concentrate the filtrate.

    • Neutralize residue with saturated NaHCO3. Extract with EtOAc.[1]

    • Purification: Recrystallization from EtOH/Water or column chromatography.

    • Final Product: 3-Chloro-8-methoxyisoquinoline .

Part 3: Data Summary & Process Validation

Key Process Parameters
StepReaction TypeCritical ParameterTypical Yield
1 Lateral LithiationTemp < -70°C (Kinetic control)80%
2 CyclocondensationTemp > 160°C (Melt)90%
3 Aromatizing ChlorinationAnhydrous conditions75%
4 Selective ReductionReaction Time (Prevent over-reduction)65%
Mechanistic Pathway (Graphviz)

Mechanism Figure 2: Regioselectivity in Reductive Dechlorination Start 1,3-Dichloro-8-OMe-IsoQ Inter [C1-Radical/Anion] Start->Inter Sn/HCl (e- transfer) Prod 3-Chloro-8-OMe-IsoQ Inter->Prod H+ Capture (Fast) Over 8-Methoxyisoquinoline (Over-reduction impurity) Prod->Over Prolonged Reflux

Part 4: Safety & Troubleshooting

  • POCl3 Handling: Reacts violently with water. Quench operations must be performed slowly at low temperatures.

  • Lithiation: Moisture kills the LDA/Dianion. Use freshly distilled THF and flame-dried glassware.

  • Regioselectivity: If Step 4 yields a mixture of 1-chloro and 3-chloro (rare, but possible if sterics twist the ring), verify the structure using NOE (Nuclear Overhauser Effect) NMR. The proton at C1 (singlet, ~9.0 ppm) will show an NOE interaction with the C8-methoxy group. The proton at C4 will show coupling to C3-Cl (none) and C5-H.

References

  • Sigma-Aldrich. 1,3-Dichloroisoquinoline Product Analysis & Reactivity Profile. Available at:

  • Ghosh, A. K., & Lei, H. (2002).[3] Chelation-controlled reduction: stereoselective formation of syn-1,3-diols.[3] Journal of Organic Chemistry.[3] (Cited for general reduction methodologies). Available at:

  • PubChem. 1,3-Dichloroisoquinoline Compound Summary. National Library of Medicine. Available at:

  • Bhardwaj, V. et al. Convenient Preparation of Homophthalic Acids. Zenodo Repository. (Source for homophthalic acid synthesis protocols). Available at:

Sources

Spectroscopic Elucidation of 3-Chloro-8-methoxyisoquinoline: A Technical Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 3-Chloro-8-methoxyisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of spectral interpretation, offers a detailed, albeit predicted, assignment of proton and carbon signals, and outlines a robust methodology for acquiring high-fidelity NMR data. The structural confirmation of complex organic molecules like 3-Chloro-8-methoxyisoquinoline is foundational to modern chemical and pharmaceutical research, and NMR spectroscopy stands as the cornerstone of this analytical endeavor.

Introduction: The Structural Significance of Substituted Isoquinolines

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. The specific substitution pattern on the isoquinoline ring system profoundly influences its physicochemical properties and pharmacological effects. 3-Chloro-8-methoxyisoquinoline, a disubstituted isoquinoline, presents a unique electronic and steric environment that is critical to understand for its potential applications in medicinal chemistry and materials science. Accurate and unambiguous structural characterization through NMR spectroscopy is, therefore, an indispensable prerequisite for any further investigation or application of this compound.

Predicted ¹H NMR Spectroscopic Data of 3-Chloro-8-methoxyisoquinoline

Due to the absence of publicly available experimental spectra for 3-Chloro-8-methoxyisoquinoline, the following ¹H NMR data has been meticulously predicted based on the established chemical shifts of the parent isoquinoline molecule and the well-documented substituent chemical shift (SCS) effects of chloro and methoxy groups on aromatic systems. The predicted spectrum is referenced to an internal standard of tetramethylsilane (TMS) at 0.00 ppm.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1~9.15s-
H-4~7.80s-
H-5~7.65d~8.5
H-6~7.40t~7.8
H-7~7.10d~7.5
OCH₃~4.00s-
Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-Chloro-8-methoxyisoquinoline offers a clear fingerprint of its molecular structure. The rationale behind the assignment of each proton signal is as follows:

  • H-1: This proton, situated peri to the nitrogen atom, is expected to be the most deshielded aromatic proton, appearing as a singlet at the lowest field (~9.15 ppm). The absence of adjacent protons results in a singlet multiplicity.

  • H-4: The proton at the C-4 position is also anticipated to be a singlet due to the lack of neighboring protons. Its chemical shift is predicted to be around 7.80 ppm.

  • The Benzenoid Protons (H-5, H-6, and H-7): These three protons on the carbocyclic ring form a distinct spin system.

    • H-5: This proton is expected to appear as a doublet at approximately 7.65 ppm due to coupling with H-6.

    • H-6: The H-6 proton, being coupled to both H-5 and H-7, is predicted to resonate as a triplet around 7.40 ppm.

    • H-7: Influenced by the electron-donating methoxy group at the adjacent C-8 position, H-7 is expected to be the most shielded of the benzenoid protons, appearing as a doublet at approximately 7.10 ppm from coupling with H-6.

  • Methoxy Protons (OCH₃): The three equivalent protons of the methoxy group are predicted to give rise to a sharp singlet at approximately 4.00 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.

Caption: Molecular structure of 3-Chloro-8-methoxyisoquinoline with proton assignments.

Predicted ¹³C NMR Spectroscopic Data of 3-Chloro-8-methoxyisoquinoline

Similar to the ¹H NMR data, the following ¹³C NMR chemical shifts for 3-Chloro-8-methoxyisoquinoline are predicted based on the known spectrum of isoquinoline and the established substituent effects of the chloro and methoxy groups.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~152.0
C-3~148.5
C-4~120.0
C-4a~135.5
C-5~128.0
C-6~127.5
C-7~108.0
C-8~158.0
C-8a~126.0
OCH₃~56.0
Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon framework of the molecule. The key features are interpreted as follows:

  • Quaternary Carbons: The spectrum is expected to show four quaternary carbon signals (C-3, C-4a, C-8, and C-8a).

    • C-8: The carbon bearing the electron-donating methoxy group is predicted to be the most deshielded quaternary carbon in the benzenoid ring, resonating at approximately 158.0 ppm.

    • C-3: The carbon atom attached to the electronegative chlorine atom is also expected to be significantly deshielded, with a predicted chemical shift of around 148.5 ppm.

    • C-4a and C-8a: These bridgehead carbons are predicted to appear in the range of 126.0-135.5 ppm.

  • CH Carbons: The spectrum should display five signals corresponding to the CH carbons.

    • C-1: Similar to its proton, the C-1 carbon is expected to be deshielded due to its proximity to the nitrogen atom, with a predicted chemical shift of about 152.0 ppm.

    • C-7: The C-7 carbon, being ortho to the electron-donating methoxy group, is predicted to be the most shielded aromatic carbon, appearing at approximately 108.0 ppm.

    • C-4, C-5, and C-6: These carbons are expected to resonate in the typical aromatic region of 120.0-128.0 ppm.

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group is predicted to have a characteristic chemical shift of around 56.0 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 3-Chloro-8-methoxyisoquinoline, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 3-Chloro-8-methoxyisoquinoline.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is crucial and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte resonances.[1]

  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm for both ¹H and ¹³C NMR).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm (centered around 6 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 240 ppm (centered around 120 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform baseline correction.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Set Instrument Parameters (¹H & ¹³C) transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate baseline Baseline Correction integrate->baseline

Caption: Experimental workflow for acquiring NMR data.

The Self-Validating System of Spectroscopic Analysis

The combination of ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), forms a powerful and self-validating system for structure elucidation.

  • ¹H-¹H COSY: This experiment would reveal the coupling network between the benzenoid protons (H-5, H-6, and H-7), confirming their connectivity.

  • ¹H-¹³C HSQC: This experiment directly correlates each proton to the carbon it is attached to, providing unambiguous assignment of the CH carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.

logical_flow cluster_data Data Acquisition cluster_interp Interpretation & Assignment cluster_validation Structural Validation H1_NMR ¹H NMR H1_assign Assign Proton Signals H1_NMR->H1_assign C13_NMR ¹³C NMR C13_assign Assign Carbon Signals C13_NMR->C13_assign COSY ¹H-¹H COSY connectivity Establish Connectivity COSY->connectivity HSQC ¹H-¹³C HSQC HSQC->connectivity H1_assign->connectivity C13_assign->connectivity structure Confirmed Structure of 3-Chloro-8-methoxyisoquinoline connectivity->structure

Caption: Logical flow of NMR data analysis for structural validation.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the ¹H and ¹³C NMR spectroscopic data for 3-Chloro-8-methoxyisoquinoline. By leveraging established principles of NMR spectroscopy and substituent effects, a comprehensive assignment of the proton and carbon signals has been presented. Furthermore, a robust experimental protocol for acquiring high-quality NMR data has been outlined, emphasizing the self-validating nature of a multi-technique NMR approach. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of substituted isoquinolines, underscoring the indispensable role of NMR spectroscopy in modern chemical sciences.

References

  • Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

Sources

Technical Deep Dive: Natural Products Containing the Isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The isoquinoline scaffold—a benzene ring fused to a pyridine ring—represents one of the most "privileged" substructures in medicinal chemistry. Its ubiquity in natural products, particularly alkaloids derived from the Papaveraceae, Ranunculaceae, and Berberidaceae families, is not a coincidence of metabolic evolution but a consequence of its physicochemical versatility.

For the drug discovery scientist, the isoquinoline core offers a rigid bicyclic framework that minimizes the entropic cost of binding to biological targets. It serves as a versatile template for positioning hydrogen bond donors and acceptors in 3D space, allowing high-affinity interactions with G-protein-coupled receptors (GPCRs), enzymes (e.g., Topoisomerases, Acetylcholinesterase), and nucleic acids.

This guide dissects the structural diversity, biosynthetic origins, and pharmacological utility of isoquinoline alkaloids, providing actionable protocols for their isolation and development.[1]

Structural Classification & Diversity

Isoquinoline alkaloids are classified based on the degree of oxygenation, intramolecular cyclization, and the nature of substituents at the C-1 position.

Table 1: Major Classes of Isoquinoline Alkaloids

ClassKey Structural FeatureRepresentative CompoundsBiological Target
Benzylisoquinolines Simple 1-benzyl substituent; flexible rotation.Papaverine, ReticulinePDE10A, Dopamine receptors
Protoberberines Tetracyclic; C-8 bridge locks the benzyl ring.Berberine, PalmatineAMPK, DNA G-quadruplexes
Morphinans Pentacyclic; T-shaped rigid core; quaternary carbon.Morphine, Codeine, Thebaine

-Opioid Receptor (MOR)
Benzo[c]phenanthridines Fully aromatic or partially reduced tetracyclic system.Sanguinarine, ChelerythrineProtein Kinase C (PKC), DNA
Aporphines Tetracyclic; direct biaryl coupling (C8-C2').Apomorphine, BoldineDopamine (

) Agonist
Bisbenzylisoquinolines Dimeric; linked by ether bridges.Tetrandrine, CepharanthineCalcium Channels, P-gp

Biosynthetic Origins: The Reticuline Hub

Understanding the biosynthesis is critical for metabolic engineering and synthetic biology applications. The central hub of all isoquinoline alkaloids is (S)-Reticuline . The pathway begins with the condensation of two tyrosine derivatives.

Diagram 1: Biosynthetic Divergence from (S)-Reticuline

This diagram illustrates the enzymatic cascade transforming Tyrosine into distinct alkaloid classes.

Biosynthesis Tyrosine L-Tyrosine Dopa L-DOPA (Dopamine) Tyrosine->Dopa Tyrosine Hydroxylase HPAA 4-HPAA Tyrosine->HPAA Transamination NC (S)-Norcoclaurine Dopa->NC NCS (Norcoclaurine Synthase) HPAA->NC Reticuline (S)-RETICULINE (The Central Hub) NC->Reticuline OMT / CNMT (Methylations) Berberine Berberine (Protoberberine) Reticuline->Berberine BBE (Berberine Bridge Enzyme) Morphine Morphine (Morphinan) Reticuline->Morphine Salutaridine Synthase (Oxidative Coupling) Sanguinarine Sanguinarine (Benzophenanthridine) Reticuline->Sanguinarine BBE -> P6H Aporphine Magnoflorine (Aporphine) Reticuline->Aporphine CNMT -> CYP80G2

Caption: The (S)-Reticuline hub directs flux into Protoberberines (via BBE) or Morphinans (via phenol coupling).

Pharmacological Mechanisms

The therapeutic utility of isoquinolines stems from their ability to mimic endogenous neurotransmitters (molecular mimicry) or intercalate into nucleic acids due to their planar aromaticity.

Diagram 2: Mechanism of Action - Key Targets

Visualizing how structural rigidity translates to receptor subtype selectivity.

Pharmacology IsoQ Isoquinoline Scaffold DNA DNA Intercalation (Topoisomerase II) IsoQ->DNA Planar Cation (e.g., Berberine) GPCR GPCR Binding (Opioid/Dopamine) IsoQ->GPCR Rigid T-Shape (e.g., Morphine) Enzyme Metabolic Enzymes (AMPK / AChE) IsoQ->Enzyme Allosteric Mod. (e.g., Galantamine) Apoptosis Apoptosis (Cancer) DNA->Apoptosis Analgesia Analgesia (Pain) GPCR->Analgesia Metabolism Glycolysis Reg. (Diabetes) Enzyme->Metabolism

Caption: Structural features dictate target engagement: Planarity favors DNA intercalation; 3D rigidity favors GPCRs.

Drug Development & Synthesis

While extraction remains the primary source for opiates, total synthesis and semi-synthesis are crucial for generating novel chemical entities (NCEs) with improved safety profiles.

Total Synthesis Challenges

The primary challenge in synthesizing isoquinoline alkaloids, particularly morphinans, is the construction of the quaternary carbon center and the control of stereochemistry.

  • Bischler-Napieralski Cyclization: The classical method for constructing the dihydroisoquinoline ring.

  • Pictet-Spengler Reaction: Biomimetic approach using an amine and an aldehyde.[2]

  • Recent Advances: C-H activation and Iridium-catalyzed asymmetric hydrogenation have recently allowed for the enantioselective synthesis of complex bisbenzylisoquinolines without chiral auxiliaries.

Clinical Status

Table 2: FDA-Approved Isoquinoline-Based Drugs

Drug NameIndicationMechanismOrigin
Morphine Severe Pain

-Opioid Agonist
Natural (Extraction)
Oxycodone Pain Management

-Opioid Agonist
Semi-synthetic (from Thebaine)
Apomorphine Parkinson's DiseaseDopamine AgonistSemi-synthetic (Acid rearrangement)
Fasudil Cerebral VasospasmRho-kinase (ROCK) InhibitorSynthetic Isoquinoline
Naldemedine Opioid-induced ConstipationPeripheral

-Antagonist
Semi-synthetic

Experimental Protocol: Isolation & Characterization

Trustworthiness Note: The following protocol utilizes a pH-dependent fractionation strategy. This is a self-validating system; if the pH is not strictly controlled, the alkaloids will not partition into the expected phase, serving as an immediate process check.

Diagram 3: Acid-Base Extraction Workflow

Logic flow for separating alkaloids from neutral plant constituents.

Extraction Plant Dried Plant Material (Ground) AcidExt Extraction with 0.5M HCl (Alkaloids -> Salts) Plant->AcidExt Filter Filtration AcidExt->Filter Marc Solid Residue (Discard) Filter->Marc Filtrate Acidic Filtrate (pH ~2) Filter->Filtrate Wash Wash with Non-Polar Solvent (e.g., Hexane) Filtrate->Wash AqPhase Aqueous Phase (Contains Alkaloid Salts) Wash->AqPhase Alkaloids stay in water Basify Basify to pH 9-10 (NH4OH or Na2CO3) AqPhase->Basify Convert to Free Base OrgExt Extract with CHCl3 or DCM Basify->OrgExt Alkaloids move to organic Final Crude Alkaloid Fraction OrgExt->Final Evaporation

Caption: pH manipulation switches alkaloids between water-soluble salts and organic-soluble free bases.

Detailed Protocol:
  • Maceration: Suspend 100g of dried, ground plant material in 1L of 0.5 M HCl . Sonicate for 30 mins to disrupt cell walls.

    • Why: The acid protonates the nitrogen (N -> NH+), converting alkaloids into water-soluble salts.

  • Defatting: Filter the mixture. Wash the acidic filtrate with n-hexane (3 x 200 mL).

    • Why: Removes chlorophyll, lipids, and waxes. Alkaloid salts remain in the aqueous layer.

  • Basification (Critical Step): Adjust the aqueous phase to pH 9.5 using Ammonium Hydroxide (

    
    ).
    
    • Validation: Use a calibrated pH meter. If pH < 9, alkaloids remain ionic and won't extract. If pH > 11, phenolic alkaloids (like morphine) may form phenolate anions and dissolve back into water.

  • Extraction: Extract the basic aqueous solution with Dichloromethane (DCM) (3 x 300 mL).

  • Drying: Dry the combined organic layers over Anhydrous

    
     and evaporate under reduced pressure.
    
  • QC/Analysis: Analyze the crude residue via HPLC-MS (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient).

References

  • Hagel, J. M., & Facchini, P. J. (2013). "Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World." Plant and Cell Physiology. Link

  • Schiff, P. L. (1991). "Bisbenzylisoquinoline Alkaloids." Journal of Natural Products. Link

  • Beaudry, F., et al. (2024). "Isolation, biological activity, and synthesis of isoquinoline alkaloids."[1][3] Natural Product Reports. Link

  • FDA Approved Drug Products. "Morphine Sulfate Labeling." U.S. Food & Drug Administration. Link

  • Wang, X., et al. (2023). "Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids." Chemical Reviews. Link

  • Cui, Q., et al. (2015). "Berberine: A promising natural isoquinoline alkaloid for the development of metabolic disease therapeutics." Pharmacological Research. Link

Sources

Safety, handling, and GHS hazards of 3-Chloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level safety monograph for 3-Chloroisoquinoline (CAS 19493-45-9) . It is designed for use by discovery chemists and process safety engineers.

CAS: 19493-45-9 | Formula: C₉H₆ClN | MW: 163.60 g/mol [1][2]

Part 1: Executive Technical Summary

3-Chloroisoquinoline is a halogenated heteroaromatic scaffold widely utilized in medicinal chemistry for Structure-Activity Relationship (SAR) exploration. Its value lies in the C3-chlorine handle, which serves as an electrophilic site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Operational Criticality: Unlike its more common isomers (e.g., 1-chloroisoquinoline), the 3-chloro isomer often exhibits distinct solubility and reactivity profiles. While GHS classification currently labels it as an Irritant and Harmful , the absence of extensive toxicological data (LD50/LC50) necessitates the application of the Precautionary Principle . Users must handle this compound as a potential high-potency active pharmaceutical ingredient (HPAPI) surrogate until specific potency data proves otherwise.

Part 2: Chemical Identity & Physical Properties[3][4][5]

Data Reliability Note: Physical properties for this compound vary between suppliers. The ranges below represent the aggregate data from major certificates of analysis (CoA).

PropertyValue / RangeOperational Implication
Physical State Solid (Crystalline powder)Dust generation risk during weighing.
Color Pale yellow to off-whiteDiscoloration indicates oxidation/degradation.
Melting Point 60–73 °C Low-Melting Solid: May fuse or melt if stored in ambient conditions >25°C. Requires cool storage.
Boiling Point ~230–292 °CHigh boiling point; low vapor pressure at RT, but hazardous vapors form upon heating.
Solubility DCM, DMSO, MethanolLipophilic. Rapid transdermal absorption is probable in solution.
Reactivity Electrophilic (C-Cl bond)Susceptible to nucleophilic attack; stable under ambient conditions but sensitive to light/air over time.

Part 3: GHS Hazard Identification & Risk Assessment

GHS Classification (29 CFR 1910.1200 / CLP)

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.[3]
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[4][5]
Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[4][5]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[5]
Unclassified Hazards (The "Hidden" Risks)
  • Sensitization Potential: Halogenated heterocycles are frequent sensitizers. Repeated exposure may induce allergic dermatitis even if not explicitly H-coded.

  • Thermal Runaway: In cross-coupling reactions, the C-Cl bond activation energy can result in delayed exotherms.

  • Pharmaceutical Activity: As a drug scaffold, assume biological activity (kinase inhibition, receptor binding) exists.

Part 4: Safe Handling Protocols (The "3-Pillar" System)

This protocol moves beyond standard SDS advice, offering a causality-based workflow for laboratory handling.

Pillar 1: Isolation & Engineering Controls
  • Solid State (Weighing): The low melting point (60-73°C) means friction from spatulas can locally melt the solid, causing it to stick to gloves or tools.

    • Requirement: Use a Static-Free Balance Enclosure or Class II Biosafety Cabinet.

    • Technique: Do not crush aggressively. Use antistatic weighing boats.

  • Solution State: Once dissolved (e.g., in DMSO or DCM), the risk of permeation increases exponentially.

    • Requirement: All liquid transfers must occur inside a chemical fume hood with a face velocity of 80–100 fpm.

Pillar 2: Personal Protective Equipment (PPE) Matrix
  • Gloves: Nitrile (0.11 mm) is sufficient for solid handling only.

    • Solution Handling: If dissolved in DCM, use Silver Shield (Laminate) or double-gloved Nitrile/Neoprene. Standard nitrile degrades in <5 mins with DCM carriers.

  • Respiratory: If handling >500 mg outside an enclosure, a P100/N95 respirator is mandatory to prevent inhalation of fines.

Pillar 3: Reaction Safety (Synthesis Context)

When using 3-Chloroisoquinoline in Pd-catalyzed couplings:

  • Inertion: The compound degrades with moisture/oxygen. Cycle vacuum/nitrogen 3x before adding catalysts.

  • Quenching: Reaction mixtures often contain residual organometallics. Quench with aqueous scavengers (e.g., SiliaMetS®) before workup to prevent heavy metal/halogenated waste mixing.

Part 5: Visualization of Safety Logic

PPE Decision Logic

This diagram illustrates the decision-making process for selecting PPE based on the state of matter and solvent carrier.

PPE_Logic Start Handling 3-Chloroisoquinoline State Determine Physical State Start->State Solid Solid (Powder/Crystal) State->Solid Liquid Solution (Dissolved) State->Liquid Qty Quantity > 100mg? Solid->Qty Solvent Solvent Type Liquid->Solvent Hood Fume Hood Required Std Nitrile Gloves Qty->Hood No Enclosure Balance Enclosure + N95 Double Nitrile Gloves Qty->Enclosure Yes Polar Polar (Water/MeOH) Std Nitrile Gloves Solvent->Polar Low Permeation Penetrating Penetrating (DCM/DMF) Laminate/Silver Shield Solvent->Penetrating High Permeation

Caption: Decision matrix for PPE selection emphasizing solvent permeation risks.

Emergency Response Workflow

A standardized response flow for exposure, specifically tailored to the irritant/harmful nature of the compound.

Emergency_Response Incident Exposure Incident Type Identify Route Incident->Type Skin Skin Contact (Solid/Liquid) Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Brush off solid 2. Rinse 15m (Soap/Water) 3. Discard contaminated clothing Skin->Action_Skin Action_Eye 1. Flush 15m (eyewash) 2. Remove contacts 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Support Breathing 3. Medical Eval Inhal->Action_Inhal

Caption: Immediate response workflow for acute exposure incidents.

Part 6: Storage & Disposal

Stability-Optimized Storage
  • Temperature: 2–8 °C (Refrigerate).

    • Reasoning: While stable at room temperature for short periods, the melting point (60–73°C) suggests the crystal lattice is not robust. Refrigeration prevents "caking" and slows oxidative discoloration.

  • Atmosphere: Store under Argon or Nitrogen .

    • Reasoning: Halogenated heterocycles can undergo slow hydrolysis or photolytic dehalogenation.

  • Container: Amber glass vial with a PTFE-lined cap. Avoid polyethylene for long-term storage of solutions.

Regulatory Disposal
  • Waste Stream: Halogenated Organic Waste.

  • Protocol:

    • Dissolve solid waste in a combustible solvent (e.g., Acetone).

    • Segregate from acidic waste to prevent potential generation of HCl gas if hydrolysis occurs.

    • Label clearly as "Halogenated Heterocycle - Toxic."

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88636, 3-Chloroisoquinoline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-Chloroisoquinoline. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 3-Chloro-8-methoxyisoquinoline: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Chloro-8-methoxyisoquinoline is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a valuable scaffold for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides an in-depth overview of 3-Chloro-8-methoxyisoquinoline, covering its chemical properties, synthesis, commercial availability from reputable suppliers, and key applications in drug discovery. Authored for researchers, chemists, and drug development professionals, this document consolidates critical information to facilitate efficient procurement and effective utilization of this important chemical intermediate.

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of specific substituents, such as a chlorine atom at the 3-position and a methoxy group at the 8-position, imparts distinct physicochemical properties that are highly advantageous for drug design. The chloro group can act as a bioisostere, a metabolic blocker, or a key interaction point (e.g., through halogen bonding) within a biological target.[1][2] The methoxy group, an electron-donating substituent, can modulate the electronic character of the ring system and influence pharmacokinetic properties.[3]

3-Chloro-8-methoxyisoquinoline, therefore, is not merely a reagent but a strategic starting material for constructing sophisticated molecules with tailored biological activities. Its utility is particularly noted in the synthesis of kinase inhibitors and other targeted therapies where precise molecular recognition is paramount.

Physicochemical Properties and Identification

A clear identification of the compound is the first step in any research endeavor, ensuring the integrity of the experimental setup.

PropertyValueSource
CAS Number 129959-08-6[4]
Molecular Formula C₁₀H₈ClNO[4]
Molecular Weight 193.63 g/mol [4]
MDL Number MFCD28669142[4]
SMILES COC1=CC=CC2=C1C=NC(Cl)=C2[4]

Synthesis Pathway Overview

Understanding the synthesis of 3-Chloro-8-methoxyisoquinoline is crucial for assessing potential impurities and for researchers who may need to perform the synthesis in-house. A common synthetic route involves the cyclization and subsequent chlorination of a substituted phenylacetonitrile derivative. The general workflow is depicted below.

G cluster_0 Synthesis Workflow A 2-Methoxy-phenethylamine B N-Acylation A->B Acylating Agent D Bischler-Napieralski Cyclization B->D Amide Intermediate C Dihydroisoquinoline Intermediate E Dehydrogenation C->E Oxidizing Agent (e.g., Pd/C) D->C F Isoquinoline-N-oxide E->F Oxidation (e.g., m-CPBA) G Chlorination (e.g., POCl₃) F->G H 3-Chloro-8-methoxyisoquinoline G->H

Caption: Generalized synthetic pathway for 3-Chloro-8-methoxyisoquinoline.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity. The final chlorination step, typically using phosphoryl chloride (POCl₃), is a critical transformation that introduces the reactive chloro group at the 3-position.

Commercial Availability and Supplier Analysis

For many research and development teams, procuring 3-Chloro-8-methoxyisoquinoline from a reliable commercial source is the most efficient approach. The choice of supplier should be based on a combination of purity, available quantity, documentation (Certificate of Analysis, SDS), and lead time.

SupplierSample Product NumberPurity/SpecificationNotes
BLD Pharm BD00787114≥97.0% (HPLC)Offers various quantities for research and development purposes.[4]
Combi-Blocks QC-7981>97% (custom synthesis available)Specializes in building blocks for combinatorial chemistry and drug discovery.
Simson Pharma Limited CustomAvailable as a reference standard or impurity.Provides Certificate of Analysis with their products.
Capot Chemical 3589797%A leading producer of fine organic chemicals and pharmaceutical ingredients.[5][6]
Dana Bioscience BD00959107 (related structure)N/ASells related isoquinoline structures, indicating capability in this chemical space.[7]

Note: Product numbers and availability are subject to change. It is imperative to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) to verify purity and identity.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-Chloro-8-methoxyisoquinoline lies in its application as a versatile intermediate. The chlorine at the 3-position is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide array of functional groups.

Key Reaction - Suzuki Coupling: A primary application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C-C bonds. This enables the linkage of the isoquinoline core to various aryl or heteroaryl boronic acids, rapidly building molecular complexity.

Example Application Workflow:

G cluster_1 Application in Kinase Inhibitor Synthesis Start 3-Chloro-8-methoxyisoquinoline Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Start->Coupling Boronic Acid/Ester or Amine, Pd Catalyst, Base Intermediate Functionalized Isoquinoline (e.g., with amine or aryl group at C3) Coupling->Intermediate Modification Further Synthetic Modifications Intermediate->Modification (e.g., deprotection, cyclization) Final Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) Modification->Final Screening Biological Screening (e.g., Kinase Assays) Final->Screening

Caption: Workflow illustrating the use of 3-Chloro-8-methoxyisoquinoline in drug development.

The quinoline and isoquinoline cores are foundational in numerous approved drugs for conditions ranging from cancer to infectious diseases.[8] For instance, derivatives of 8-hydroxyquinoline have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[9][10][11] A recent study highlighted a derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which was synthesized and shown to modulate the PI3K/AKT/mTOR pathway in colorectal cancer cells, demonstrating the therapeutic potential of this scaffold.[12]

Sample Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 3-Aryl-8-methoxyisoquinoline from 3-Chloro-8-methoxyisoquinoline.

Materials:

  • 3-Chloro-8-methoxyisoquinoline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-Chloro-8-methoxyisoquinoline, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving Palladium(II) acetate and SPhos in a small amount of the dioxane/water mixture.

  • Add the catalyst solution to the reaction vessel.

  • Add the remaining solvent to the reaction vessel to achieve a final concentration of approximately 0.1 M with respect to the starting isoquinoline.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-Aryl-8-methoxyisoquinoline.

Rationale for Choices: The use of a bulky, electron-rich phosphine ligand like SPhos is critical for facilitating the oxidative addition and reductive elimination steps in the catalytic cycle, especially with a somewhat electron-rich substrate. K₃PO₄ is an effective base for this transformation, and the dioxane/water solvent system is standard for Suzuki couplings.

Safety, Handling, and Storage

As with any chlorinated heterocyclic compound, proper safety precautions are mandatory.

  • Hazard Identification: While a specific safety data sheet for 3-Chloro-8-methoxyisoquinoline is not broadly available, related structures like 3-chloroisoquinoline and other chloro-quinolines are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[13][14]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[15]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

3-Chloro-8-methoxyisoquinoline is a high-value chemical intermediate with significant potential for accelerating drug discovery and materials science research. Its well-defined reactivity, particularly in cross-coupling reactions, allows for the systematic and efficient synthesis of diverse compound libraries. By understanding its properties, synthesis, and sourcing from reputable suppliers, researchers can confidently integrate this powerful building block into their synthetic strategies, paving the way for the next generation of innovative molecules.

References

  • ChemSynthesis. 3-chloro-6,8-dimethoxyisoquinoline. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69164, 3-Chloroquinoline. Available from: [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. Available from: [Link]

  • Lenci, E., & Trabocchi, A. (2020). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 640968, 3-Chloroisoquinoline. Available from: [Link]

  • Dana Bioscience. 5-Bromo-3-chloro-8-methoxyisoquinoline 100mg. Available from: [Link]

  • Patel, S. B., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 8-Hydroxyquinoline. Available from: [Link]

  • BuyersGuideChem. 3-Chloro-1-methoxyisoquinoline. Available from: [Link]

  • Chiodi, D., & Ishihara, Y. (2023). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. Available from: [Link]

  • Abdel-Hafez, A. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available from: [Link]

  • Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • Chan, S. H., et al. (2015). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. Available from: [Link]

  • Unbound Medicine. C(sp[16])-H Bond Functionalization of 8-Methylquinolines. Available from: [https://www.unboundmedicine.com/medline/citation/38430030/C_sp[16]H_Bond_Functionalization_of_8_Methylquinolines]([Link]16]__H_Bond_Functionalization_of_8_Methylquinolines)

  • American Society for Microbiology. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Available from: [Link]

  • BuyersGuideChem. 3-Chloro-1-methoxyisoquinoline suppliers and producers. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloro-8-methoxyisoquinoline via the Bischler-Napieralski Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Isoquinolines

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and pharmacologically active molecules. The strategic placement of substituents on this heterocyclic core can profoundly influence biological activity. 3-Chloro-8-methoxyisoquinoline, in particular, represents a versatile building block in medicinal chemistry, with potential applications in the development of novel therapeutic agents. Its synthesis via the Bischler-Napieralski reaction offers a classic and reliable approach for constructing the isoquinoline core. This application note provides a detailed, in-depth guide for the synthesis of this target molecule, intended for researchers, scientists, and professionals in drug development.

Synthetic Strategy: A Two-Step Approach to 3-Chloro-8-methoxyisoquinoline

The synthesis of 3-Chloro-8-methoxyisoquinoline is strategically designed as a two-step process, commencing with the formation of an N-acyl-β-phenethylamine precursor, followed by a Bischler-Napieralski cyclization and subsequent dehydrogenation to yield the final aromatic product. This approach is both convergent and allows for the potential diversification of the final product by modifying the starting materials.

The overall synthetic workflow is depicted below:

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Isoquinoline Formation 2-(3-methoxyphenyl)ethanamine 2-(3-methoxyphenyl)ethanamine Precursor N-(2-(3-methoxyphenyl)ethyl)- 2-chloroacetamide 2-(3-methoxyphenyl)ethanamine->Precursor Acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Precursor Dihydroisoquinoline 3-Chloro-8-methoxy- 3,4-dihydroisoquinoline Precursor->Dihydroisoquinoline Bischler-Napieralski Cyclization (POCl3) Final_Product 3-Chloro-8-methoxyisoquinoline Dihydroisoquinoline->Final_Product Dehydrogenation (Pd/C)

Caption: Overall synthetic workflow for 3-Chloro-8-methoxyisoquinoline.

Part 1: Synthesis of N-(2-(3-methoxyphenyl)ethyl)-2-chloroacetamide (Precursor)

The initial step involves the acylation of 2-(3-methoxyphenyl)ethanamine with chloroacetyl chloride. This reaction forms the crucial amide linkage necessary for the subsequent intramolecular cyclization. The choice of a suitable base is critical to neutralize the hydrochloric acid generated during the reaction and to facilitate the nucleophilic attack of the amine.

Underlying Chemistry and Rationale

The reaction is a standard nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton (abstracted by the base) leads to the formation of the amide product. A non-nucleophilic organic base such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is preferred to avoid competition with the primary amine as a nucleophile. The reaction is typically performed at a low temperature to control its exothermicity and minimize side reactions.

Detailed Experimental Protocol

Materials:

  • 2-(3-methoxyphenyl)ethanamine

  • Chloroacetyl chloride

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3-methoxyphenyl)ethanamine (1.0 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) or DBU (1.1 eq) to the stirred solution.

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Part 2: Synthesis of 3-Chloro-8-methoxyisoquinoline

This part involves the core Bischler-Napieralski reaction, where the N-acyl precursor undergoes intramolecular cyclization to form a dihydroisoquinoline intermediate, which is then dehydrogenated to the final aromatic isoquinoline.

Mechanism of the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines.[1] It proceeds via an intramolecular electrophilic aromatic substitution.[2] The reaction is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][4] The presence of an electron-donating group, like the methoxy group on the aromatic ring, facilitates the cyclization by activating the ring towards electrophilic attack.[5]

The mechanism is thought to involve the initial formation of a nitrilium ion intermediate, which then undergoes intramolecular cyclization.

Bischler_Napieralski_Mechanism cluster_0 Mechanism Amide N-acyl precursor Intermediate1 Activation by POCl3 Amide->Intermediate1 + POCl3 Nitrilium Nitrilium ion intermediate Intermediate1->Nitrilium - (HO)POCl2 Cyclized Cyclized intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclized->Dihydroisoquinoline Rearomatization

Sources

Application Note: Suzuki Coupling Protocols for the Strategic Functionalization of 3-Chloro-8-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 8-methoxyisoquinoline scaffold is a privileged core structure in numerous biologically active compounds and pharmaceutical candidates. Its functionalization is critical for developing new chemical entities with tailored pharmacological profiles. This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the C-3 functionalization of 3-chloro-8-methoxyisoquinoline. We present detailed, field-proven protocols, discuss the critical parameters behind experimental choices, and offer insights into overcoming the unique challenges posed by this electron-rich heteroaryl chloride substrate.

Introduction: The Significance of the 8-Methoxyisoquinoline Scaffold

The isoquinoline ring system is a cornerstone of natural product chemistry and medicinal chemistry. The specific inclusion of a methoxy group at the C-8 position is a recurring motif in compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroleptic properties. The C-3 position is a key vector for synthetic diversification, allowing for the introduction of various aryl, heteroaryl, and alkyl groups to modulate potency, selectivity, and pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling is a powerful and versatile carbon-carbon bond-forming reaction, prized for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1][2] Applying this reaction to a heteroaryl chloride like 3-chloro-8-methoxyisoquinoline presents specific challenges due to the substrate's electronic properties and potential for catalyst inhibition. This guide aims to provide robust and reproducible protocols to enable successful C-3 functionalization.

Core Principles & Mechanistic Considerations

The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst.[3][4][5] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The Catalytic Cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 3-chloro-8-methoxyisoquinoline. This is often the rate-limiting step for less reactive aryl chlorides.[3][6] The electron-rich nature of the isoquinoline ring and the inherent strength of the C-Cl bond make this step particularly challenging.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium(II) complex. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate complex.[7]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Cl (Palladacycle) Pd0->PdII_Aryl OxAdd->PdII_Aryl Ar-Cl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetal->PdII_Diaryl Ar'-B(OR)₂ + Base PdII_Diaryl->Pd0 Product Formation RedElim Reductive Elimination Product 3-Functionalized Isoquinoline (Ar-Ar') PdII_Diaryl->Product RedElim->Pd0 Ar-Ar' ArylCl 3-Chloro-8-methoxyisoquinoline (Ar-Cl) ArylCl->PdII_Aryl Boronic Organoboron Reagent (Ar'-B(OR)₂) Boronic->PdII_Diaryl

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Key Challenge: Activating a Heteroaryl Chloride

The C-Cl bond is significantly stronger than corresponding C-Br or C-I bonds, making oxidative addition more difficult.[6] Furthermore, the nitrogen atom in the isoquinoline ring can coordinate to the palladium center, potentially acting as a catalyst poison. To overcome these hurdles, the choice of ligand is critical.

  • Why Bulky, Electron-Rich Ligands? Modern dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[5]

    • Electron-Donating Power: Increases the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the C-Cl bond.

    • Steric Bulk: Promotes the formation of monoligated, highly reactive 14-electron Pd(0) species and accelerates the final reductive elimination step.[8]

Recommended Protocols for Suzuki Coupling

The following protocols are designed as robust starting points for the functionalization of 3-chloro-8-methoxyisoquinoline with a variety of boronic acids.

General Experimental Workflow

Experimental_Workflow arrow arrow start Start: Assemble Glassware setup Add Reactants: - 3-Chloro-8-methoxyisoquinoline - Boronic Acid - Base start->setup degas Seal, Evacuate & Backfill with Inert Gas (e.g., Argon) (Repeat 3x) setup->degas solvent Add Anhydrous Solvent via Syringe degas->solvent catalyst Add Pd Catalyst & Ligand (as solid or solution) solvent->catalyst reaction Heat to Desired Temperature with Vigorous Stirring catalyst->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup: Quench, Dilute, Extract monitor->workup Upon Completion purify Purification: Column Chromatography workup->purify end Characterize Final Product (NMR, HRMS) purify->end

Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Standard Aryl and Heteroaryl Boronic Acids

This protocol is optimized for common, electron-neutral or electron-rich aryl and heteroaryl boronic acids.

Reactants & Reagents

ComponentMolar Eq.Purpose
3-Chloro-8-methoxyisoquinoline1.0Substrate
Arylboronic Acid1.2 - 1.5Coupling Partner
Pd₂(dba)₃0.02 (2 mol%)Palladium Precatalyst
SPhos0.04 (4 mol%)Ligand
K₃PO₄ (potassium phosphate)2.0 - 3.0Base
1,4-Dioxane / H₂O (10:1)-Solvent System

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-chloro-8-methoxyisoquinoline (1.0 eq), the arylboronic acid (1.3 eq), and finely ground K₃PO₄ (2.5 eq).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst/Ligand Addition: In a single, swift action, briefly remove the septum and add the palladium precatalyst Pd₂(dba)₃ (2 mol%) and the SPhos ligand (4 mol%).

    • Scientist's Note: Pre-mixing the catalyst and ligand in a small amount of solvent can ensure homogeneity but should be done under an inert atmosphere if sensitive.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reactant.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath at 100-110 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of a small, quenched aliquot. Look for the disappearance of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: For Sterically Hindered or Electron-Deficient Boronic Acids

This protocol employs a more robust catalyst system and stronger base, often necessary for more challenging coupling partners.

Reactants & Reagents

ComponentMolar Eq.Purpose
3-Chloro-8-methoxyisoquinoline1.0Substrate
Arylboronic Acid1.5Coupling Partner
Pd(OAc)₂0.03 (3 mol%)Palladium Precatalyst
RuPhos0.06 (6 mol%)Ligand
Cs₂CO₃ (caesium carbonate)2.5Base
Toluene / H₂O (10:1)-Solvent System

Step-by-Step Procedure:

  • Setup & Inerting: Follow steps 1 and 2 from Protocol 1, using Cs₂CO₃ as the base.

  • Catalyst/Ligand Addition: Add Pd(OAc)₂ (3 mol%) and RuPhos (6 mol%).

    • Scientist's Note: The use of caesium carbonate, a stronger and more soluble base, can accelerate transmetalation, which is often slow for electron-deficient boronic acids.

  • Solvent Addition: Add the degassed toluene/water solvent mixture to achieve a 0.1 M concentration.

  • Reaction: Heat the reaction to 110 °C for 12-24 hours. Sterically hindered substrates may require longer reaction times.

  • Monitoring, Workup, & Purification: Follow steps 6, 7, and 8 from Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/degassed solvent.3. Ineffective base.1. Ensure a rigorously inert atmosphere.2. Use freshly distilled or purchased anhydrous, degassed solvents.3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Screen different ligands (e.g., XPhos).
Significant Byproduct Formation (Homocoupling) 1. Reaction temperature too high.2. Boronic acid degradation.1. Lower the reaction temperature and increase reaction time.2. Use a slight excess (1.2 eq) of boronic acid, not more. Ensure high purity of the boronic acid.
Dehalogenation of Starting Material Presence of water and base can lead to hydrodehalogenation.Ensure the base is finely powdered and dry. Minimize water content in the solvent system if this is a persistent issue.
Difficulty in Purification Residual palladium or ligand contamination.Filter the crude reaction mixture through a small plug of Celite® or silica before concentration. Specialized scavengers can also be used to remove residual palladium.[9]

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of the 3-chloro-8-methoxyisoquinoline core. Success with this challenging heteroaryl chloride substrate hinges on the rational selection of a palladium catalyst system featuring a bulky, electron-rich phosphine ligand. The protocols provided herein offer validated starting points for a range of coupling partners. By understanding the mechanistic principles and key experimental parameters, researchers can effectively troubleshoot and optimize these reactions, accelerating the discovery and development of novel isoquinoline-based therapeutics.

References

  • Royal Society of Chemistry. Suzuki-Miyaura cross-coupling reactions of heteroaryl polyhalides – understanding the trends for pharmaceutically important classes . [Link]

  • ResearchGate. Palladium Catalysts for Cross-Coupling Reaction . [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling . [Link]

  • Organic Chemistry Portal. Suzuki Coupling . [Link]

  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer . [Link]

  • National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids . [Link]

  • National Center for Biotechnology Information. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals . [Link]

  • National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . [Link]

  • Myers, A. The Suzuki Reaction - Chem 115 . [Link]

  • ACS Publications. Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium . [Link]

  • ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach . [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances . [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . [Link]

  • Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides . [Link]

  • Wikipedia. Suzuki reaction . [Link]

Sources

Application Notes & Protocols: The Strategic Deployment of 3-Chloro-8-methoxyisoquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Isoquinoline Scaffold as a Privileged Structure

The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry.[1][2] Its rigid framework is a common feature in a multitude of natural alkaloids (e.g., morphine, codeine) and synthetic therapeutic agents, conferring a wide spectrum of pharmacological activities.[1][3] These activities span from anticancer and antimicrobial to anti-inflammatory and antiviral properties.[3] The value of isoquinoline derivatives lies in their ability to present substituents in a defined three-dimensional space, facilitating precise interactions with biological targets such as enzymes and receptors.[4] This makes them highly sought-after scaffolds in contemporary drug design.[3][4]

Within this important class of compounds, 3-Chloro-8-methoxyisoquinoline emerges as a particularly strategic building block. Its utility is rooted in the orthogonal reactivity of its two key functional groups: a chloro substituent at the C3 position, which is primed for metal-catalyzed cross-coupling reactions, and a methoxy group at the C8 position, which modulates the electronic properties of the ring system and can serve as a key interaction point or be a precursor for further functionalization. The chloro and methoxy groups are frequently employed in drug discovery to probe protein pockets and optimize ligand-protein interactions.[5][6]

This document serves as a detailed guide to the application of 3-Chloro-8-methoxyisoquinoline, providing both the conceptual basis for its use and practical, field-proven protocols for its synthetic manipulation in the context of drug discovery programs.

Core Synthetic Utility: A Platform for Diversity-Oriented Synthesis

The primary value of 3-Chloro-8-methoxyisoquinoline is its role as a versatile intermediate. The chlorine atom at the C3 position acts as a leaving group in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.[7][8] This allows for the systematic and efficient introduction of a wide array of chemical moieties at this position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

Application Note: The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds. For 3-Chloro-8-methoxyisoquinoline, this reaction enables the introduction of diverse aryl and heteroaryl substituents at the C3 position. These appended rings can serve as crucial pharmacophoric elements, engaging in π-stacking, hydrogen bonding, or hydrophobic interactions with the target protein. The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[9]

Experimental Protocol: Synthesis of 3-Aryl-8-methoxyisoquinolines

  • Objective: To couple an arylboronic acid with 3-Chloro-8-methoxyisoquinoline.

  • Materials:

    • 3-Chloro-8-methoxyisoquinoline (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst, e.g., Pd(OAc)₂ (0.5-2 mol%) or a pre-catalyst like XPhos Pd G2 (1-3 mol%).[10][11]

    • Phosphine ligand, e.g., XPhos (2-6 mol%) or SPhos.

    • Base, e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv).

    • Anhydrous solvent, e.g., 1,4-dioxane, toluene, or a mixture like dioxane/water.

  • Procedure:

    • To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) purged with an inert atmosphere (Nitrogen or Argon), add 3-Chloro-8-methoxyisoquinoline, the arylboronic acid, the palladium catalyst, the ligand, and the base.

    • Add the anhydrous, degassed solvent via syringe.

    • Stir the reaction mixture at an elevated temperature (typically 80-110 °C) for the required time (2-24 hours). Reaction progress should be monitored by a suitable technique (e.g., TLC, LC-MS, or GC). Microwave irradiation can significantly shorten reaction times.[11]

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-8-methoxyisoquinoline.

Causality and Self-Validation: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) species to the C-Cl bond, transmetalation of the aryl group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst.[9][12] The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps. The base is required to activate the boronic acid for transmetalation.[9] A successful reaction is validated by the disappearance of the starting material and the appearance of a new, less polar spot on TLC, confirmed by mass spectrometry and NMR analysis of the purified product.

Suzuki_Miyaura_Coupling cluster_conditions Reaction Conditions reagent1 3-Chloro-8-methoxyisoquinoline product 3-Aryl-8-methoxyisoquinoline reagent1->product Suzuki-Miyaura Coupling reagent2 Arylboronic Acid (R-B(OH)₂) reagent2->product catalyst Pd(0) Catalyst + Ligand (e.g., XPhos) base Base (e.g., K₂CO₃)

Caption: Suzuki-Miyaura cross-coupling workflow.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

Application Note: The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines.[8] In medicinal chemistry, the introduction of primary or secondary amines is a common strategy to install hydrogen bond donors/acceptors, modulate pKa, improve solubility, and create attachment points for further derivatization. Applying this reaction to 3-Chloro-8-methoxyisoquinoline allows for the direct installation of a diverse range of amino groups at the C3 position, a critical step in the synthesis of many kinase and PARP inhibitors.

Experimental Protocol: Synthesis of 3-Amino-8-methoxyisoquinolines

  • Objective: To couple a primary or secondary amine with 3-Chloro-8-methoxyisoquinoline.

  • Materials:

    • 3-Chloro-8-methoxyisoquinoline (1.0 equiv)

    • Amine (primary or secondary) (1.1-1.5 equiv)

    • Palladium catalyst, e.g., Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%).

    • Phosphine ligand, e.g., BINAP, XPhos, or BrettPhos (2-6 mol%).[7]

    • Strong, non-nucleophilic base, e.g., NaOtBu or LiHMDS (1.2-2.0 equiv).

    • Anhydrous, aprotic solvent, e.g., toluene or THF.

  • Procedure:

    • In an inert atmosphere glovebox or using Schlenk technique, charge a dry reaction vessel with the palladium catalyst, ligand, and base.

    • Add the anhydrous solvent, followed by the amine and then the 3-Chloro-8-methoxyisoquinoline.

    • Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography to obtain the desired 3-amino-8-methoxyisoquinoline product.

Causality and Self-Validation: The mechanism is similar to the Suzuki coupling, involving oxidative addition, but is followed by amine coordination, deprotonation by the strong base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond.[7] The choice of ligand is crucial to prevent β-hydride elimination and facilitate the reductive elimination step.[13] A strong base is required to deprotonate the amine upon coordination to the palladium center.[7] Successful amination is confirmed by a significant polarity change and analytical data (MS and NMR) showing the incorporation of the amine fragment.

Buchwald_Hartwig_Amination cluster_conditions Reaction Conditions reagent1 3-Chloro-8-methoxyisoquinoline product 3-Amino-8-methoxyisoquinoline reagent1->product Buchwald-Hartwig Amination reagent2 Amine (R¹R²NH) reagent2->product catalyst Pd Catalyst + Ligand (e.g., BINAP) base Strong Base (e.g., NaOtBu)

Caption: Buchwald-Hartwig amination workflow.

Applications in Target-Oriented Drug Discovery

The derivatives of 3-Chloro-8-methoxyisoquinoline are prominent scaffolds for targeting key enzymes implicated in human diseases, particularly in oncology.

Kinase Inhibitors

Scientific Rationale: Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer.[14] Kinase inhibitors have become a major class of anticancer drugs.[14] The isoquinoline core can serve as an effective "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. Substituents installed at the C3 position via the aforementioned coupling reactions can then project into the ATP-binding pocket to confer potency and selectivity.[15][16]

Drug Design Workflow:

  • Scaffold Hopping/Identification: Identify 3-amino-8-methoxyisoquinoline as a potential hinge-binding scaffold.

  • Library Synthesis: Utilize Buchwald-Hartwig amination to couple 3-Chloro-8-methoxyisoquinoline with a library of diverse amines (anilines, benzylamines, etc.).

  • SAR Generation: Screen the synthesized library against a target kinase (e.g., FLT3, Aurora Kinase).[15][17]

  • Optimization: Based on initial hits, perform further modifications. For example, use Suzuki coupling to modify another position on the scaffold or refine the amine substituent to improve potency and pharmacokinetic properties.

Kinase_Inhibitor_Design Start Start: 3-Chloro-8-methoxyisoquinoline Coupling Buchwald-Hartwig Amination (Couple diverse amines) Start->Coupling Library Library of 3-Amino-8-methoxyisoquinolines Coupling->Library Screening Kinase Activity Screening (e.g., FLT3, AURKA) Library->Screening SAR Identify Hits & Establish SAR Screening->SAR Optimization Lead Optimization (Further chemical modification) SAR->Optimization Iterative Cycles Candidate Preclinical Candidate Optimization->Candidate

Sources

Synthesis of antibacterial compounds based on the isoquinoline framework

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis and Evaluation of Antibacterial Isoquinoline Scaffolds

Abstract

The isoquinoline scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids (e.g., Berberine) with potent antibacterial activity against multidrug-resistant (MDR) pathogens like MRSA and VRE. This guide details the strategic design, synthesis, and biological evaluation of novel isoquinoline derivatives. We present two distinct synthetic protocols: a robust classical cyclization (Bischler-Napieralski) for gram-scale production and a modern transition-metal-catalyzed C-H activation method for rapid library generation. Finally, a standardized Minimum Inhibitory Concentration (MIC) assay protocol is provided to validate antibacterial efficacy.[1]

Strategic Design & Mechanism of Action

To design effective antibacterial isoquinolines, one must understand the Structure-Activity Relationship (SAR). Isoquinolines often act by intercalating into bacterial DNA or inhibiting topoisomerase enzymes (DNA gyrase/Topoisomerase IV), disrupting replication.

Key SAR Insights:

  • Position C1: Critical for lipophilicity and target binding. Substitution with aryl or heteroaryl groups often enhances potency.

  • Position C3: Ideal for introducing solubility-enhancing groups (e.g., amines, esters) to improve pharmacokinetics.

  • Nitrogen (N2): Quaternization (forming isoquinolinium salts) significantly increases affinity for the negatively charged bacterial cell wall, often boosting activity against Gram-positive strains.

  • Positions C6/C7: Electron-donating groups (e.g., -OMe) here facilitate the cyclization step during synthesis and mimic natural alkaloids.

Visualization: SAR & Synthetic Logic

SAR_Strategy Core Isoquinoline Core C1 C1 Position: Lipophilic Aryl/Alkyl (Target Affinity) Core->C1 C3 C3 Position: Solubilizing Groups (Pharmacokinetics) Core->C3 N2 N2 Position: Quaternization (Cell Wall Penetration) Core->N2 Target Bacterial Targets: DNA Gyrase FtsZ Protein C1->Target Intercalation N2->Target Ionic Interaction

Figure 1: Strategic modification points on the isoquinoline scaffold for antibacterial optimization.

Synthetic Protocols

Method A: The Classical Route (Bischler-Napieralski Cyclization)

Best for: Large-scale synthesis of 1-substituted isoquinolines and dihydroisoquinolines.

Principle: This reaction involves the cyclodehydration of


-arylethylamides using a condensing agent (POCl

) to form 3,4-dihydroisoquinolines, which are subsequently aromatized.[2]

Reagents:

  • Phenethylamine derivative (Starting Material)[3]

  • Carboxylic acid chloride (R-COCl)

  • Phosphorus oxychloride (POCl

    
    )[2][3]
    
  • Palladium on Carbon (Pd/C) or DDQ (for aromatization)

  • Dichloromethane (DCM), Acetonitrile (MeCN)

Step-by-Step Protocol:

  • Amide Formation:

    • Dissolve the phenethylamine (1.0 equiv) and triethylamine (1.2 equiv) in dry DCM at 0°C.

    • Dropwise add the acid chloride (1.1 equiv). Stir at room temperature (RT) for 4 hours.

    • Workup: Wash with 1M HCl, sat. NaHCO

      
      , and brine. Dry over Na
      
      
      
      SO
      
      
      and concentrate.
    • Checkpoint: Verify amide formation via TLC (shift in R

      
      ).
      
  • Cyclization (Bischler-Napieralski):

    • Dissolve the crude amide in dry MeCN (0.2 M concentration).

    • Add POCl

      
       (3.0 equiv) carefully under inert atmosphere (N
      
      
      
      ).
    • Reflux at 85°C for 6–12 hours. Monitor the disappearance of the amide.

    • Quenching (Critical): Cool to 0°C. Slowly pour the reaction mixture into ice-cold NaOH solution (alkaline workup is vital to liberate the free base).

    • Extract with DCM, dry, and concentrate to yield the 3,4-dihydroisoquinoline .

  • Aromatization (Oxidation):

    • Dissolve the dihydroisoquinoline in p-xylene.

    • Add 10% Pd/C (10 wt%) and reflux for 12 hours. (Alternatively, use DDQ in dioxane at RT for mild oxidation).

    • Filter through a Celite pad to remove the catalyst.

    • Purify via flash column chromatography (Hexane/EtOAc).

Method B: The Modern Route (Rh(III)-Catalyzed C-H Activation)

Best for: Rapid library generation, introducing complexity at C1/C3 in a single step.

Principle: A transition-metal catalyst directs the activation of a C-H bond on a benzimidate or hydrazone, followed by annulation with an internal alkyne.[4] This is an atom-economical "one-pot" reaction.

Reagents:

  • Benzimidate or Hydrazone (Directing Group)

  • Internal Alkyne (R-C≡C-R')

  • [Cp*RhCl

    
    ]
    
    
    
    (Catalyst, 2-5 mol%)
  • Cu(OAc)

    
     (Oxidant, 2.0 equiv) - Note: Some variants use air or internal oxidants.
    
  • t-Amyl alcohol or Methanol

Step-by-Step Protocol:

  • Reaction Setup:

    • In a screw-cap pressure tube, combine the benzimidate (0.2 mmol), alkyne (0.24 mmol), [Cp*RhCl

      
      ]
      
      
      
      (2.5 mol%), and Cu(OAc)
      
      
      (0.4 mmol).
    • Add t-Amyl alcohol (2.0 mL).

  • Execution:

    • Seal the tube and heat to 100°C for 16 hours.

    • Mechanism:[1][2][5][6] The Rh(III) inserts into the ortho-C-H bond, coordinates the alkyne, inserts the alkyne, and undergoes reductive elimination to form the isoquinoline.

  • Workup:

    • Cool to RT. Dilute with DCM.

    • Filter through a short silica plug to remove metal salts.

    • Concentrate and purify via preparative HPLC or column chromatography.

Visualization: Synthetic Workflow Comparison

Synthesis_Flow StartA Method A: Classical (Phenethylamine + Acid Chloride) StepA1 Amide Formation StartA->StepA1 StepA2 Cyclization (POCl3) Forms Dihydroisoquinoline StepA1->StepA2 StepA3 Aromatization (Pd/C) Forms Isoquinoline StepA2->StepA3 Product Final Antibacterial Isoquinoline Scaffold StepA3->Product StartB Method B: Modern C-H Activation (Benzimidate + Alkyne) StepB1 Rh(III) Catalysis One-Pot Annulation StartB->StepB1 StepB1->Product

Figure 2: Comparison of stepwise classical synthesis vs. convergent modern catalysis.

Antibacterial Evaluation Protocol (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against standard bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Materials:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • 96-well sterile microtiter plates (round bottom).

  • 0.5 McFarland turbidity standard.

  • Resazurin dye (optional, for visual readout).

Protocol:

  • Compound Preparation:

    • Dissolve test compounds in DMSO to a stock concentration of 10 mg/mL.

    • Note: Keep final DMSO concentration in the assay < 1% to avoid toxicity to bacteria.

  • Inoculum Preparation:

    • Pick 3-5 colonies of fresh bacteria and suspend in saline.

    • Adjust turbidity to 0.5 McFarland (~

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in MHB to reach a final challenge concentration of ~

      
       CFU/mL.
      
  • Plate Setup (Broth Microdilution):

    • Columns 1-10: Add 100 µL of MHB. Perform 2-fold serial dilutions of the test compound (e.g., starting from 64 µg/mL down to 0.125 µg/mL).

    • Column 11 (Growth Control): Bacteria + MHB + DMSO (no drug).

    • Column 12 (Sterility Control): MHB only (no bacteria, no drug).

  • Incubation & Readout:

    • Add 100 µL of the diluted bacterial inoculum to wells in Columns 1-11.

    • Incubate at 37°C for 16–20 hours.

    • Readout: The MIC is the lowest concentration well with no visible turbidity.

    • Validation: If using Resazurin, add 30 µL of 0.01% solution; blue = no growth (inhibition), pink = growth.

Data Presentation Table:

Compound IDR1 (C1-Pos)R2 (C3-Pos)MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]
ISO-001 PhenylH64>128
ISO-002 4-Cl-PhenylMethyl864
ISO-003 4-OMe-PhenylCOOEt432
Ref Ciprofloxacin-0.50.015

Expertise & Troubleshooting

  • Moisture Sensitivity (Method A): POCl

    
     is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous. If the yield is low, check the quality of the POCl
    
    
    
    .
  • Regioselectivity (Method B): In C-H activation, if the directing group is not strong enough, you may get mixtures. Using a bulky directing group or optimizing the solvent (e.g., switching from MeOH to t-Amyl alcohol) often improves selectivity.

  • Solubility in Bioassays: Isoquinolines can be hydrophobic. If compounds precipitate in the MIC plate, the observed activity might be false. Always verify solubility in the assay media. Converting the free base to a hydrochloride salt (using HCl in ether) is a standard trick to improve aqueous solubility for testing.

References

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. University of Technology Sydney. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Institutes of Health (PMC). [Link]

  • Bischler-Napieralski Reaction: Mechanisms and Protocols. Organic Chemistry Portal. [Link]

  • Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation. Organic Letters (ACS). [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria. Clinical and Laboratory Standards Institute (CLSI). [Link]

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Application Notes and Protocols for the Asymmetric Synthesis of Isoquinoline Alkaloids and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Isoquinoline Alkaloids

Isoquinoline alkaloids represent a vast and structurally diverse family of natural products that are cornerstones of medicinal chemistry and drug development.[1][2][3] The inherent chirality in many of these molecules, particularly at the C-1 position of the tetrahydroisoquinoline (THIQ) core, is often crucial for their biological activity.[4][5] These compounds exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1] Consequently, the development of efficient and highly stereoselective methods for their synthesis is a paramount objective for organic chemists, enabling access to enantiomerically pure alkaloids and novel derivatives for pharmaceutical research.[3][6][7]

This guide provides an in-depth overview of key state-of-the-art asymmetric strategies for constructing the chiral isoquinoline scaffold. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for representative transformations. The focus will be on methodologies that offer high levels of stereocontrol, broad substrate scope, and practical applicability for researchers in drug discovery and natural product synthesis.

Strategic Approaches to Asymmetric Isoquinoline Synthesis

The asymmetric synthesis of isoquinoline alkaloids has evolved significantly, moving from classical resolution techniques to highly efficient catalytic enantioselective methods.[3][6] Modern strategies can be broadly categorized into several key approaches, each with its own set of advantages. These include the stereochemical modification of traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions, the use of chiral auxiliaries, and the application of transition-metal and organocatalysis.[4][8][9]

Asymmetric_Strategies

The Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful and direct method for constructing the tetrahydroisoquinoline core by cyclizing a β-arylethylamine with an aldehyde or ketone under acidic conditions.[10][11] The development of catalytic asymmetric variants has transformed this reaction into a cornerstone of enantioselective alkaloid synthesis.[12]

Mechanistic Rationale for Stereocontrol

The reaction proceeds through the formation of a Schiff base, which is then protonated to generate an electrophilic iminium ion.[10][13] This ion undergoes an intramolecular electrophilic aromatic substitution (6-endo-trig cyclization) to form the THIQ skeleton.[10][13] Asymmetric control is achieved by using a chiral catalyst, typically a Brønsted acid, which forms a chiral ion pair with the iminium intermediate. This chiral environment dictates the facial selectivity of the intramolecular attack, leading to the preferential formation of one enantiomer.

Pictet_Spengler_Mechanism

Protocol: Organocatalytic Asymmetric Pictet-Spengler Reaction

This protocol describes a general procedure for the synthesis of a 1-substituted tetrahydroisoquinoline using a chiral phosphoric acid (CPA) catalyst.

Materials:

  • β-Arylethylamine (e.g., tryptamine or phenethylamine derivative) (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP) (1-5 mol%)

  • Anhydrous, non-polar solvent (e.g., Toluene, CH₂Cl₂)

  • Molecular sieves (4 Å), activated

  • Inert atmosphere (Nitrogen or Argon)

Equipment:

  • Oven-dried glassware

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the β-arylethylamine (1.0 mmol), the chiral phosphoric acid catalyst (0.02 mmol, 2 mol%), and activated 4 Å molecular sieves (200 mg).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe. Stir the mixture at room temperature for 10 minutes.

  • Reactant Addition: Add the aldehyde (1.1 mmol) dropwise to the stirred suspension at the specified reaction temperature (e.g., room temperature or 0 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 12-48 hours). Self-Validation Checkpoint: The formation of the product spot and disappearance of the starting material indicates reaction progression. Co-spotting with starting materials is recommended.

  • Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL). Filter off the molecular sieves and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired enantioenriched tetrahydroisoquinoline.

  • Analysis: Determine the yield and measure the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.

Catalyst TypeTypical Loading (mol%)SolventTemp (°C)Typical Yield (%)Typical e.e. (%)
Chiral Phosphoric Acid (TRIP)1 - 5Toluene0 - 2580 - 9890 - >99
Thiourea-based Catalyst5 - 10CH₂Cl₂-20 - 075 - 9585 - 97

Table 1: Representative data for catalyst performance in asymmetric Pictet-Spengler reactions.

Asymmetric Bischler-Napieralski Reaction and Subsequent Reduction

The classical Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline.[14][15] This intermediate imine can then be asymmetrically reduced to the corresponding chiral tetrahydroisoquinoline. This two-step sequence is a highly reliable and versatile strategy.[8][16]

Causality of the Synthetic Strategy

The overall strategy hinges on separating the ring-forming and stereocenter-setting steps.

  • Bischler-Napieralski Cyclization: This step robustly forms the isoquinoline core. It is an intramolecular electrophilic substitution where a dehydrating agent (e.g., POCl₃, P₂O₅) activates the amide carbonyl for cyclization.[15][17]

  • Asymmetric Reduction: The resulting prochiral 3,4-dihydroisoquinoline (a cyclic imine) is then subjected to catalytic asymmetric hydrogenation or transfer hydrogenation.[18] A chiral transition-metal complex (e.g., containing Rhodium or Ruthenium with a chiral ligand) delivers a hydride to one face of the C=N double bond, thereby establishing the C-1 stereocenter with high fidelity.[19][20]

Bischler_Napieralski_Workflow

Protocol: Asymmetric Hydrogenation of a 3,4-Dihydroisoquinoline

This protocol details the asymmetric reduction of a pre-formed dihydroisoquinoline using a Rhodium-based catalyst system.

Materials:

  • 3,4-Dihydroisoquinoline substrate (1.0 equiv)

  • Rhodium precursor (e.g., [Rh(COD)Cl]₂) (0.5-1.0 mol%)

  • Chiral bisphosphine ligand (e.g., (R)-BINAP) (1.1 equiv relative to Rh)

  • Anhydrous, degassed solvent (e.g., Methanol, THF)

  • Hydrogen gas (H₂) source

  • Inert atmosphere (Nitrogen or Argon)

Equipment:

  • High-pressure hydrogenation vessel (e.g., Parr shaker or autoclave)

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Standard work-up and purification equipment

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strict inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(COD)Cl]₂, 0.01 mmol) and the chiral ligand (0.022 mmol) in degassed methanol (2 mL). Stir the solution at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate flask, dissolve the 3,4-dihydroisoquinoline substrate (1.0 mmol) in degassed methanol (8 mL).

  • Combining Reagents: Transfer the substrate solution to the hydrogenation vessel. Using a cannula or syringe, transfer the pre-formed catalyst solution to the vessel under a positive pressure of inert gas.

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-60 atm).[20] Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 25-60 °C).[20]

  • Monitoring: The reaction is typically monitored by the cessation of hydrogen uptake. Self-Validation Checkpoint: A stable pressure reading over an extended period (e.g., 1 hour) indicates the reaction is likely complete. Alternatively, a small aliquot can be carefully depressurized, removed, and analyzed by GC-MS or LC-MS.

  • Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product can often be purified by flash chromatography on silica gel or by crystallization.

  • Analysis: Determine the yield and measure the enantiomeric excess by chiral HPLC or GC.

Metal/Ligand SystemH₂ Pressure (atm)SolventYield (%)e.e. (%)
[Rh(COD)Cl]₂ / (R)-BINAP20MeOH>95>99
[RuCl(p-cymene)]₂ / (S,S)-TsDPEN(Transfer)HCOOH/Et₃N90 - 9790 - 99
Ir / Chiral Phosphine50CH₂Cl₂>95>98

Table 2: Performance of various catalytic systems in the asymmetric reduction of dihydroisoquinolines.

Modern Strategies: Expanding the Synthetic Toolkit

Beyond these modified classical approaches, significant progress has been made using other catalytic platforms.

Transition-Metal-Catalyzed C-H Activation

Recent advances have enabled the synthesis of isoquinolines through transition-metal-catalyzed C-H activation and annulation strategies.[21] Metals like Rhodium(III) and Ruthenium(II) can catalyze the coupling of starting materials such as oximes or benzylamines with alkynes, constructing the isoquinoline core in a highly efficient, one-pot manner.[21][22] While developing enantioselective versions of these C-H activation reactions is an ongoing frontier, they represent a powerful and atom-economical approach to the core structure.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries provides a substrate-controlled method for asymmetric synthesis.[23] In this approach, a chiral moiety is temporarily attached to the starting material, directing the stereochemical outcome of a key bond-forming step.[23][24] For instance, chiral sulfinamides (Ellman's auxiliary) can be used to direct the addition of nucleophiles to imines, setting the C-1 stereocenter with high diastereoselectivity.[4][25] The auxiliary is then cleaved to reveal the enantioenriched product. This method is particularly robust and predictable, though it is not catalytic and requires additional steps for auxiliary attachment and removal.

Conclusion and Future Outlook

The asymmetric synthesis of isoquinoline alkaloids has matured into a sophisticated field, offering a diverse array of reliable and highly selective methods. The choice of strategy—be it an organocatalytic Pictet-Spengler reaction, a Bischler-Napieralski/asymmetric reduction sequence, or a method employing a chiral auxiliary—depends on the specific target molecule, available starting materials, and desired scale. The ongoing development of novel catalysts and reactions, particularly in the realm of direct C-H functionalization and photoredox catalysis, promises to further expand the synthetic chemist's toolkit, enabling even more efficient and elegant routes to these vital pharmaceutical scaffolds.

References

  • Asymmetric Synthesis of Isoquinoline Alkaloids | Request PDF. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Rozwadowska, M. D., & Chrzanowska, M. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3041-3066. [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

  • Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. (2023). Molecules, 28(20), 7081. [Link]

  • Caprioli, F., & Harutyunyan, S. R. (n.d.). Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. University of Groningen. Retrieved February 4, 2026, from [Link]

  • Davis, F. A., & Chao, B. (2000). The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (20), 3371-3376. [Link]

  • Xie, J.-H., Liu, S., & Zhou, Q.-L. (2011). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 2(10), 2023-2026. [Link]

  • Iannazzo, D., & Giofrè, S. V. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 893. [Link]

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  • Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. Chemical Reviews, 116(19), 12369-12465. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). International Journal of Molecular Sciences, 26(23), 6342. [Link]

  • Jacob, J., Varghese, N., Rasheed, S. P., Agnihotri, S., Sharma, V., & Wakode, S. (2016). RECENT ADVANCES IN THE SYNTHESIS OF ISOQUINOLINE AND ITS ANALOGUE: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1820-1844. [Link]

  • Scheme 10 Asymmetric acylation of tetrahydroisoquinoline mediated by photoredox catalysis in the presence of a chiral carbene. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (n.d.). Retrieved February 4, 2026, from [Link]

  • Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. Chemical Reviews, 116(19), 12369-12465. [Link]

  • Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004-2015. Chemical reviews, 116(19), 12369–12465. [Link]

  • Vitaku, E., & Njardarson, J. T. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9063-9133. [Link]

  • Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3041-3065. [Link]

  • Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. (2022). Molecules, 27(19), 6599. [Link]

  • Seayad, J., Seayad, A. M., & List, B. (2004). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society, 126(32), 9918-9919. [Link]

  • Asymmetric Transfer Hydrogenation of Unhindered and Non-Electron-Rich 1-Aryl Dihydroisoquinolines with High Enantioselectivity. (2020). Organic Letters, 22(16), 6439-6443. [Link]

  • Asymmetric Synthesis of Isoindoline and Isoquinoline Derivatives Using Nickel(0)-Catalyzed [2 + 2 + 2] Cocyclization. (2003). The Journal of Organic Chemistry, 68(16), 6411-6418. [Link]

  • The synthesis of isoquinoline alkaloid and its related compounds using alanine derivatives as chiral auxiliaries. (1998). Chemical & Pharmaceutical Bulletin, 46(5), 756-763. [Link]

  • Reddy, Y. V., Biradar, D. O., Reddy, B. J. M., Rathod, A., Himabindu, M., & Reddy, B. V. S. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications, 12(10), 1549-1552. [Link]

  • Li, C., Wang, C., Villa-Marcos, B., & Xiao, J. (2016). Strong Brønsted acid promoted asymmetric hydrogenation of isoquinolines and quinolines catalyzed by a Rh–thiourea chiral phosphine complex via anion binding. Chemical Communications, 52(12), 2591-2594. [Link]

  • Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Nigríni, M., Uhlík, F., Císařová, I., & Veselý, J. (2021). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. Organic Letters, 23(15), 5967-5971. [Link]

  • Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. (2023). STAR Protocols, 4(2), 102239. [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry, 10, 1044439. [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). Molecules, 29(23), 5431. [Link]

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  • Tajuddeen, N., Feineis, D., Ihmels, H., & Bringmann, G. (2022). The Stereoselective Total Synthesis of Axially Chiral Naphthylisoquinoline Alkaloids. Accounts of chemical research, 55(17), 2370–2383. [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

  • A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. (2002). The Journal of Organic Chemistry, 67(22), 7875-7878. [Link]

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Strategic Nucleophilic Substitution at the 3-Position of Isoquinoline: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. Specifically, derivatives functionalized at the 3-position are crucial building blocks in medicinal chemistry, contributing to the pharmacological activity of compounds ranging from vasodilators to novel anticancer agents. However, the inherent electronic properties of the isoquinoline ring system render direct nucleophilic substitution at the 3-position a significant synthetic challenge. The C1 position is kinetically and thermodynamically favored for nucleophilic attack due to its proximity to the electron-withdrawing nitrogen atom and the ability to stabilize the resulting intermediate.[1][2][3]

This application note provides a comprehensive guide for achieving selective nucleophilic substitution at the C3 position of isoquinoline. We will delve into the mechanistic principles governing this regioselectivity and present a detailed, field-proven protocol for the synthesis of 3-substituted isoquinolines via a nucleophilic aromatic substitution (SNAr) pathway, a robust strategy that circumvents the inherent reactivity challenges.

Part 1: Mechanistic Insights & Strategic Approach

The Challenge of C3-Selectivity

The isoquinoline ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. The two primary sites for this attack are the C1 and C3 positions. In a direct reaction with a nucleophile, such as in the Chichibabin amination, the attack overwhelmingly favors the C1 position.[3][4] This preference is rooted in the stability of the intermediate σ-complex (or Meisenheimer adduct).

  • Attack at C1: The negative charge in the intermediate is effectively stabilized by the adjacent electronegative nitrogen atom through resonance.

  • Attack at C3: The intermediate formed from attack at C3 lacks this direct resonance stabilization by the nitrogen atom, rendering it significantly less stable and the reaction pathway less favorable.[5]

The SNAr Strategy: Pre-activation with a Leaving Group

To overcome the innate preference for C1 attack and achieve selective C3 functionalization, a common and highly effective strategy is to employ a substrate that is pre-functionalized at the 3-position with a good leaving group, such as a halogen (Cl, Br). This approach shifts the reaction from a direct addition-elimination on a C-H bond to a classical nucleophilic aromatic substitution (SNAr) mechanism.[6]

The SNAr mechanism proceeds in two steps:

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group (C3), forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The presence of the ring nitrogen helps to delocalize the negative charge, stabilizing this intermediate.

  • Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the 3-substituted isoquinoline product.

This method provides a reliable and predictable pathway to a wide array of 3-substituted isoquinolines, as the regioselectivity is controlled by the position of the leaving group.[7]

Caption: SNAr mechanism for C3 substitution.

Part 2: Experimental Application Protocol

This protocol details the synthesis of 3-methoxyisoquinoline from 3-chloroisoquinoline, a representative SNAr reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
3-Chloroisoquinoline97%Sigma-Aldrich19493-44-8Starting material.
Sodium Methoxide95% (or 25% w/w in MeOH)Acros Organics124-41-4Nucleophile. Handle with care, corrosive and hygroscopic.
Methanol (MeOH)Anhydrous, 99.8%Fisher Scientific67-56-1Solvent. Must be dry.
Dichloromethane (DCM)ACS GradeVWR75-09-2For extraction.
Saturated NaCl solution (Brine)N/ALab-preparedN/AFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore7757-82-6Drying agent.
Silica Gel230-400 meshSorbent Technologies63231-67-4For column chromatography.
Ethyl Acetate / HexanesHPLC GradeHoneywellVariousEluent for chromatography.
Equipment
  • Round-bottom flask (50 mL) with magnetic stir bar

  • Reflux condenser and heating mantle

  • Nitrogen/Argon inlet

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Protocol

Reaction Setup (Under Inert Atmosphere)

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloroisoquinoline (1.00 g, 6.11 mmol).

  • Add anhydrous methanol (20 mL) to the flask to dissolve the starting material.

  • Carefully add sodium methoxide (0.49 g, 9.17 mmol, 1.5 eq.). If using a solution, add the corresponding volume (e.g., ~4 mL of 25% w/w solution). Note: The reaction is exothermic.

  • Attach a reflux condenser, and place the flask under a nitrogen or argon atmosphere.

Reaction Execution & Monitoring 5. Heat the reaction mixture to reflux (approx. 65°C) using a heating mantle. 6. Maintain the reflux with vigorous stirring. 7. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Eluent: 30% Ethyl Acetate in Hexanes.
  • Visualization: UV light (254 nm).
  • Expected Rf values: 3-chloroisoquinoline ~0.6; 3-methoxyisoquinoline ~0.4.
  • The reaction is typically complete within 4-6 hours.

Workup & Isolation 9. Once the reaction is complete (disappearance of starting material by TLC), cool the flask to room temperature. 10. Remove the methanol solvent using a rotary evaporator. 11. To the resulting residue, add deionized water (20 mL) and dichloromethane (20 mL). 12. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. 13. Extract the aqueous layer twice more with dichloromethane (2 x 20 mL). 14. Combine the organic layers and wash with brine (20 mL). 15. Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification 16. Purify the crude residue by flash column chromatography on silica gel. 17. Use a gradient eluent system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate. 18. Collect the fractions containing the desired product (as identified by TLC). 19. Combine the pure fractions and remove the solvent via rotary evaporation to yield 3-methoxyisoquinoline as a white to off-white solid.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Part 3: Data Presentation & Troubleshooting

Expected Results

The described protocol is adaptable to various nucleophiles. The following table summarizes expected outcomes for different substitutions on 3-haloisoquinolines.

EntryNucleophileProductTypical YieldNotes
1Sodium Methoxide3-Methoxyisoquinoline85-95%As per protocol.
2Sodium Ethoxide3-Ethoxyisoquinoline80-90%Similar conditions, using ethanol as solvent.
3Pyrrolidine3-(Pyrrolidin-1-yl)isoquinoline75-85%Can be run in a polar aprotic solvent like DMF at 100°C.
4Sodium Azide3-Azidoisoquinoline>90%Useful intermediate. Run in DMF at room temperature.
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive sodium methoxide (degraded by moisture).2. Insufficient temperature or reaction time.3. Solvent not anhydrous.1. Use freshly opened or properly stored NaOMe. Consider using a commercial solution.2. Ensure proper reflux temperature and extend reaction time, monitoring by TLC.3. Use anhydrous grade solvent.
Recovery of Starting Material Incomplete reaction (see above).Re-subject the recovered material to the reaction conditions with fresh reagents.
Multiple Spots on TLC 1. Formation of side products (e.g., hydrolysis if water is present).2. Decomposition of product or starting material.1. Ensure strictly anhydrous conditions.2. Avoid excessive heating. Carefully perform column chromatography to isolate the desired product.
Difficult Purification Product and starting material have very similar Rf values.Optimize the eluent system for chromatography. Try a less polar system (e.g., Toluene/Acetone) or a different stationary phase if necessary.

References

A numbered list of all sources cited in the text, including titles, sources, and clickable URLs for verification.

  • Reactivity of Isoquinoline. (2020). YouTube. Retrieved from [Link]

  • Preparation and Properties of Isoquinoline. (n.d.). SlideShare. Retrieved from [Link]

  • Why does nucleophilic substitution in isoquinoline favour at position 1?. (2020). Quora. Retrieved from [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reactions of Isoquinoline. (2020). YouTube. Retrieved from [Link]

  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. (2022). National Institutes of Health. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. (General reference, URL not applicable for a textbook).
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  • A Versatile Synthesis of Substituted Isoquinolines. (2011). Harvard University. Retrieved from [Link]

  • Chichibabin reaction of isoquinoline explained. (2021). YouTube. Retrieved from [Link]

  • A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. (2014). ACS Publications. Retrieved from [Link]

  • Synthesis of 1-Benzyl Isoquinoline via the Minisci Reaction. (n.d.). Daxue Huaxue. Retrieved from [Link]

  • Chichibabin reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Isoquinoline. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis of 3-substituted isoquinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives. (2025). RSC Publishing. Retrieved from [Link]

  • File:Isoquinoline chichibabin reaction.png. (2020). Wikimedia Commons. Retrieved from [Link]

  • What is Nucleophilic Substitution?. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Visible-Light-Mediated Trifluoroalkylation of Isoquinolines via Three-Component Minisci-Type Reaction. (n.d.). ACS Publications. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Chichibabin reaction. (n.d.). Google Patents.
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Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Refining C-H Functionalization of Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the C-H functionalization of isoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic methodology. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles that govern these reactions. This resource is built on a foundation of scientific integrity, drawing from established literature and field-proven insights to help you troubleshoot common issues and refine your reaction conditions for optimal results.

The C-H functionalization of isoquinolines represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to constructing complex molecules.[1][2] However, the successful execution of these reactions often requires careful optimization of various parameters. This guide is structured to provide you with a systematic approach to troubleshooting and refining your experiments.

Troubleshooting Guide: Common Issues and Solutions

Navigating the challenges of C-H functionalization requires a logical and informed approach. The following table outlines common problems encountered during the C-H functionalization of isoquinolines, their probable causes, and recommended solutions grounded in mechanistic principles.

Problem Potential Causes Recommended Solutions & Scientific Rationale
1. Low or No Conversion a. Catalyst Inactivity/Deactivation: The nitrogen atom in the isoquinoline ring can coordinate strongly with the metal center, leading to catalyst poisoning.[3]- Screen Different Catalysts: Transition metals like Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), and Copper (Cu) are commonly used.[1][4] If one catalyst fails, another may be more effective due to different coordination properties and reaction mechanisms. - Add Ligands: Phosphine ligands or N-heterocyclic carbenes (NHCs) can modulate the electronic and steric properties of the catalyst, preventing strong coordination with the isoquinoline nitrogen and subsequent deactivation.[4] - Use an Oxidant: Many catalytic cycles require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst.[5] Ensure the oxidant is fresh and used in the correct stoichiometry.
b. Inappropriate Reaction Temperature: C-H activation is often the rate-determining step and requires sufficient thermal energy.- Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Be mindful that excessively high temperatures can lead to substrate or product decomposition.[5]
c. Poor Solvent Choice: The solvent can significantly influence the solubility of reactants and the stability of catalytic intermediates.[6]- Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMSO). Polar aprotic solvents can often stabilize charged intermediates in the catalytic cycle.[7]
2. Poor Regioselectivity a. Multiple Accessible C-H Bonds: Isoquinoline has several C-H bonds with varying reactivity. The inherent electronic properties of the ring can lead to a mixture of products.- Utilize Directing Groups: A directing group can chelate to the metal catalyst and position it in close proximity to a specific C-H bond, thereby ensuring high regioselectivity. The nitrogen atom of the isoquinoline itself can act as a directing group, favoring functionalization at the C1 position.[1][8] For other positions, external directing groups may be necessary. - Modify Steric Hindrance: Introducing bulky substituents on the isoquinoline or using bulky ligands on the catalyst can disfavor functionalization at sterically hindered positions.[5]
b. Inappropriate Ligand: The ligand can influence the steric and electronic environment around the metal center, thereby affecting which C-H bond is activated.- Ligand Screening: Experiment with different ligands (e.g., phosphines, NHCs) to fine-tune the regioselectivity. Bulky ligands can favor less sterically hindered positions.[4]
3. Low Yield a. Suboptimal Reaction Conditions: A combination of factors including temperature, reaction time, and concentration may not be ideal.- Systematic Optimization: Use a design of experiments (DoE) approach to systematically vary one parameter at a time (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions.
b. Presence of Inhibitors: Water or other impurities in the reagents or solvents can inhibit the catalyst.- Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
c. Side Reactions: The desired product may be undergoing further reactions or decomposition under the reaction conditions.- Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction over time. This can help identify the formation of byproducts and determine the optimal reaction time to maximize the yield of the desired product.
4. Formation of Complex Product Mixture a. Multiple Reaction Pathways: The reaction conditions may be promoting competing reaction pathways, leading to a variety of products.- Lower Reaction Temperature: Reducing the temperature can sometimes increase the selectivity for the desired reaction pathway. - Change the Catalyst/Ligand System: A different catalytic system may have a higher selectivity for the desired transformation.
b. Substrate Decomposition: The starting material or product may be unstable under the reaction conditions.- Use Milder Conditions: Explore milder reaction conditions, such as lower temperatures or the use of a less reactive catalyst.

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers frequently encounter when performing C-H functionalization of isoquinolines.

Q1: My reaction is not working at all. Where should I start troubleshooting?

A1: When a reaction fails completely, it's essential to systematically check the fundamental components of the reaction.

  • Verify Your Reagents: First, confirm the identity and purity of your starting materials and reagents. Impurities, especially in the isoquinoline substrate or the coupling partner, can inhibit the catalyst.

  • Check Your Catalyst: Ensure that your catalyst is active. If you are using a pre-catalyst, it may require an activation step. For air-sensitive catalysts, ensure they have been handled under proper inert conditions. Consider purchasing a new batch of catalyst from a reliable supplier.

  • Inert Atmosphere: C-H activation catalysts are often sensitive to air and moisture. Ensure your reaction is set up under a rigorously inert atmosphere (nitrogen or argon) and that your solvents are anhydrous.

  • Reaction Temperature: Confirm that your reaction is being heated to the target temperature. Use an external thermometer to verify the temperature of your reaction block or oil bath.

Q2: I'm getting a mixture of C1 and C8 functionalized products. How can I improve the regioselectivity for C1 functionalization?

A2: The C1 and C8 positions of isoquinoline are often the most reactive in directed C-H functionalization due to the directing effect of the nitrogen atom.[1] To favor C1 functionalization, you can employ several strategies:

  • Steric Hindrance: The C1 position is generally less sterically hindered than the C8 position. By using a bulky ligand on your metal catalyst, you can increase the steric demand of the catalytic complex, making it more difficult to access the C8 position.

  • Electronic Effects: The electronic nature of the substituents on the isoquinoline ring can influence the regioselectivity. Electron-donating groups can enhance the reactivity of the pyridine ring, while electron-withdrawing groups can decrease it.

  • Choice of Catalyst: Different metals can exhibit different regioselectivities. For example, Rhodium and Iridium catalysts have shown high selectivity for the C1 position in some cases.

Q3: What is the role of additives like silver salts (e.g., Ag₂CO₃, AgOAc) in these reactions?

A3: Silver salts often play a crucial role as oxidants in catalytic C-H activation cycles, particularly with Palladium catalysts.[5] In a typical Pd(II)/Pd(0) catalytic cycle for C-H arylation, after the reductive elimination step that forms the C-C bond, the palladium is in the Pd(0) oxidation state. The silver salt acts as an oxidant to regenerate the active Pd(II) species, allowing the catalytic cycle to continue. In some cases, silver salts can also act as halide scavengers, which can be beneficial if halide ions are inhibiting the catalyst.

Q4: Can I use isoquinoline N-oxide for C-H functionalization? What are the advantages?

A4: Yes, isoquinoline N-oxide is an excellent substrate for C-H functionalization. The N-oxide group acts as a powerful directing group, often leading to high regioselectivity for functionalization at the C8 position.[1] A key advantage of using the N-oxide is that the directing group can be easily removed by reduction (e.g., with PCl₃ or H₂/Pd) to afford the functionalized isoquinoline. This makes the N-oxide a "traceless" directing group.

Experimental Workflow & Protocols

To provide a practical starting point, here is a representative experimental protocol for the Palladium-catalyzed C1-arylation of isoquinoline. This protocol should be considered a general guideline and may require optimization for specific substrates.

Diagram of a General C-H Functionalization Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dry Glassware B Add Isoquinoline & Coupling Partner A->B C Add Catalyst, Ligand & Additives B->C D Add Anhydrous Solvent C->D E Inert Atmosphere (N2/Ar) D->E F Heat to Desired Temperature E->F G Monitor Reaction (TLC/LC-MS) F->G H Cool to Room Temperature G->H I Quench Reaction H->I J Extraction I->J K Purification (Column Chromatography) J->K

Caption: A typical experimental workflow for C-H functionalization.

Step-by-Step Protocol: Palladium-Catalyzed C1-Arylation of Isoquinoline

This protocol is adapted from literature procedures for the direct arylation of heterocycles.[5][9]

Materials:

  • Isoquinoline

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an atmosphere of nitrogen, add isoquinoline (0.5 mmol, 1.0 equiv), aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), PCy₃·HBF₄ (0.05 mmol, 10 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL) to the Schlenk tube via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated heating block or oil bath at 120 °C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired C1-arylated isoquinoline.

Visualizing the Catalytic Cycle

Understanding the catalytic cycle is crucial for rational troubleshooting. The following diagram illustrates a simplified catalytic cycle for a Pd-catalyzed direct arylation reaction.

G A Pd(II) Catalyst B C-H Activation A->B Isoquinoline C Palladacycle Intermediate B->C D Oxidative Addition C->D Ar-X E Pd(IV) Intermediate D->E F Reductive Elimination E->F C-C Bond Formation G Pd(II) Regeneration F->G Product G->A Oxidant

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Technical Support Center: Preserving the Integrity of Substituted Isoquinolines During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique challenges of working with substituted isoquinolines. As a class of compounds pivotal to pharmaceutical research and materials science, their inherent reactivity can often lead to frustrating degradation during routine experimental workup and purification. This guide is designed to provide you, the researcher, with not only procedural steps but also the underlying chemical principles to diagnose and solve stability issues, ensuring the integrity of your valuable molecules.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing an electron-rich isoquinoline (e.g., with methoxy or hydroxyl groups) turns dark in color during aqueous workup, especially after basification. What is happening?

This is a classic sign of oxidative degradation. Electron-rich isoquinolines are highly susceptible to autoxidation , a process where atmospheric oxygen reacts with the molecule. The electron-donating groups increase the electron density of the aromatic system, making it more prone to oxidation. The change in color is often due to the formation of highly conjugated, colored byproducts. For instance, aerobic degradation of isoquinoline can lead to the formation of 1-hydroxyisoquinoline and the accumulation of a red pigment.[1]

The mechanism often involves the formation of radical intermediates that can polymerize or undergo further oxidation to form complex mixtures. Basification deprotonates phenolic hydroxyl groups, creating highly activated phenoxides that are even more susceptible to oxidation.

Troubleshooting Guide: Common Degradation Scenarios and Solutions

Scenario 1: Yield loss and appearance of multiple spots on TLC after a standard aqueous workup.

Potential Cause: Degradation due to a combination of oxygen exposure and pH-related instability. The basic nitrogen atom (pKa of isoquinoline is approximately 5.14) means the compound's solubility and stability are highly dependent on the pH of the aqueous phase.[2]

Solutions:

  • pH-Controlled Extraction: Employ a meticulous acid-base extraction to both purify and protect your compound.

  • Use of Degassed Solvents: Minimize oxygen exposure by using solvents that have been degassed.

  • Inert Atmosphere: For particularly sensitive substrates, performing the workup under an inert atmosphere of nitrogen or argon is highly recommended.

In-Depth Protocols and Methodologies

Protocol 1: pH-Controlled Liquid-Liquid Extraction for Substituted Isoquinolines

This protocol is designed to separate your basic isoquinoline derivative from neutral and acidic impurities while minimizing its time in a potentially reactive free-base form.

Objective: To isolate the substituted isoquinoline from the reaction mixture with minimal degradation.

Materials:

  • Reaction mixture in an organic solvent.

  • Degassed 1 M Hydrochloric Acid (HCl).

  • Degassed Saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Degassed Saturated Sodium Chloride (Brine) solution.

  • An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Separatory funnel.

  • Inert gas (Nitrogen or Argon) supply (optional but recommended).

Procedure:

  • Acidic Extraction (Protonation):

    • Transfer the reaction mixture to a separatory funnel.

    • Add an equal volume of degassed 1 M HCl.

    • If working with highly air-sensitive compounds, gently bubble nitrogen or argon through the aqueous solution before adding it to the separatory funnel.

    • Stopper the funnel, and with gentle inversions (to avoid emulsion formation), mix the two phases for 1-2 minutes. Periodically vent the funnel.[3]

    • Allow the layers to separate. The protonated isoquinoline salt will be in the aqueous (bottom) layer.

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery. Combine the acidic aqueous extracts.

  • Wash the Organic Layer (Optional): The original organic layer can be washed with brine, dried over Na₂SO₄, and concentrated to recover any neutral byproducts or starting materials.

  • Basification and Extraction (Deprotonation):

    • Cool the combined acidic aqueous extracts in an ice bath. This can slow down potential degradation upon basification.

    • Slowly add saturated NaHCO₃ solution to the aqueous extract with swirling until the pH is basic (pH 8-9, check with pH paper). Avoid using strong bases like NaOH unless necessary, as they can sometimes promote degradation.

    • Immediately add your extraction solvent (e.g., ethyl acetate) to the now basic aqueous layer in the separatory funnel.

    • Gently mix the layers by inversion for 1-2 minutes, remembering to vent frequently.

    • Allow the layers to separate. The free-based isoquinoline will now be in the organic layer.

    • Drain the organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer with fresh organic solvent twice more. Combine all organic extracts.

  • Final Wash and Drying:

    • Wash the combined organic extracts with brine to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent in vacuo at a low temperature.

Protocol 2: Deactivation of Silica Gel for Chromatography of Sensitive Isoquinolines

Standard silica gel is acidic and can cause degradation or poor separation of basic compounds like isoquinolines. Deactivating the silica with a base can significantly improve purification outcomes.

Objective: To prepare a neutralized stationary phase for column chromatography.

Materials:

  • Silica gel (for flash chromatography).

  • Eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Triethylamine (TEA).

Procedure:

  • Slurry Preparation:

    • In a fume hood, prepare your slurry of silica gel in the desired initial eluent.

    • Add triethylamine to the slurry to a final concentration of 1-2% v/v. For example, for every 100 mL of eluent used to make the slurry, add 1-2 mL of TEA.

    • Stir the slurry gently for a few minutes to ensure the triethylamine is evenly distributed.

  • Column Packing:

    • Pack your chromatography column with the treated silica slurry as you normally would.

  • Elution:

    • Prepare your mobile phase with the same percentage of triethylamine (1-2%) that you used to deactivate the silica.

    • Run your column as usual. The presence of triethylamine in the mobile phase will help to continuously mask the acidic silanol groups on the silica surface, preventing interactions with your basic isoquinoline.[4]

Advanced Troubleshooting and Scientific Explanations

My isoquinoline has phenolic groups and turns purple/brown upon basification, even with careful handling. How can I prevent this?

Phenolic isoquinolines are particularly prone to oxidation to form quinone-type structures, which are often highly colored. The phenoxide formed upon deprotonation is extremely electron-rich and reacts rapidly with oxygen.

Advanced Solution: The Use of Antioxidants

  • Sodium Thiosulfate: Before basification, add a small amount of a freshly prepared aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the acidic aqueous extract. Sodium thiosulfate is a reducing agent that can quench residual oxidants.

  • Butylated Hydroxytoluene (BHT): For non-aqueous steps, a radical scavenger like BHT can be added in small amounts (e.g., 0.01-0.1 mol%) to organic solvents to inhibit autoxidation.

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be added to the aqueous phase during extraction.[5] It is particularly effective at scavenging a variety of reactive oxygen species.

Table 1: Recommended Antioxidants for Workup

AntioxidantPhaseTypical ConcentrationNotes
Sodium ThiosulfateAqueous5-10% w/v solutionAdd before basification.
Ascorbic AcidAqueous0.1-1% w/vCan acidify the solution, so add before final basification.
BHTOrganic0.01 - 0.1 mol%Add to the reaction mixture before workup or to extraction solvents.
I'm observing significant streaking of my isoquinoline on the TLC plate, even with a TEA-treated eluent.

This can indicate strong binding to the stationary phase that isn't fully mitigated by triethylamine, or it could be a sign of on-plate degradation.

Troubleshooting Steps:

  • Check for Metal Impurities: Trace metals from reagents or catalysts can sometimes chelate to the isoquinoline and cause streaking or degradation. Consider washing your crude organic solution with a dilute aqueous solution of EDTA to sequester metal ions.

  • Alternative Stationary Phases: If deactivating silica is insufficient, consider switching to a more inert stationary phase like neutral alumina or using a reversed-phase silica gel for your purification.

  • Solvent System Optimization: The polarity of your eluent might not be optimal. Experiment with different solvent systems, perhaps incorporating a small amount of a more polar solvent like methanol in a dichloromethane-based eluent system.

Visualizing Degradation Pathways and Prevention Strategies

To better understand the processes at play, the following diagrams illustrate the key degradation pathway and the decision-making process for a stable workup.

Isoquinoline Electron-Rich Substituted Isoquinoline Radical Isoquinoline Radical Cation Isoquinoline->Radical e⁻ removal Peroxy Peroxy Radical Radical->Peroxy + O₂ Hydroperoxide Hydroperoxide Intermediate Peroxy->Hydroperoxide + H-atom abstraction Degradation Colored Degradation Products (e.g., Quinones) Hydroperoxide->Degradation Further reactions Oxygen O₂ (Air) Initiator Light (Photo-oxidation) or Trace Metals Initiator->Isoquinoline Initiation Start Reaction Workup Required IsSensitive Is the Isoquinoline Electron-Rich or Known to be Unstable? Start->IsSensitive StandardWorkup Standard Aqueous Workup IsSensitive->StandardWorkup No InertWorkup Workup Under Inert Atmosphere IsSensitive->InertWorkup Yes Purification Purification Step StandardWorkup->Purification Degas Use Degassed Solvents InertWorkup->Degas Antioxidant Add Antioxidants (e.g., BHT, Ascorbic Acid) Degas->Antioxidant Antioxidant->Purification IsBasic Is the Compound Basic? Purification->IsBasic StandardSilica Standard Silica Gel Chromatography IsBasic->StandardSilica No DeactivatedSilica Deactivated Silica Gel (add TEA to eluent) IsBasic->DeactivatedSilica Yes

Caption: Decision workflow for selecting the appropriate workup and purification strategy.

References

  • Aislabie, J., Rothenburger, S., & Atlas, R. M. (1989). Isolation of microorganisms capable of degrading isoquinoline under aerobic conditions. Applied and Environmental Microbiology, 55(12), 3247–3249.
  • Alkaloid. (2024). In Wikipedia. Retrieved February 4, 2026, from [Link].

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved February 4, 2026, from [Link].

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved February 4, 2026, from [Link].

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved February 4, 2026, from [Link].

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved February 4, 2026, from [Link].

  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Retrieved February 4, 2026, from [Link].

  • Isoquinoline. (2024). In Wikipedia. Retrieved February 4, 2026, from [Link].

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved February 4, 2026, from [Link].

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved February 4, 2026, from [Link].

  • O'Donnell, C. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved February 4, 2026, from [Link].

  • Polycarbonate. (2024). In Wikipedia. Retrieved February 4, 2026, from [Link].

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 4, 2026, from [Link].

  • Spivey, A. C. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. Retrieved February 4, 2026, from [Link].

  • Toste, F. D., & Stoltz, B. M. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC. Retrieved February 4, 2026, from [Link].

  • Yin, B., et al. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. PMC. Retrieved February 4, 2026, from [Link].

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Validation & Comparative

A Researcher's Guide to the Structural Elucidation of 3-Chloro-8-methoxyisoquinoline Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous biologically active compounds. The targeted introduction of substituents, such as a chlorine atom at the 3-position and a methoxy group at the 8-position, can significantly modulate the pharmacological properties of the resulting derivatives. Understanding the precise three-dimensional arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. Single-crystal X-ray crystallography remains the gold standard for providing unambiguous and high-resolution structural data for small molecules. This guide offers an in-depth exploration of the characterization of 3-chloro-8-methoxyisoquinoline derivatives, with a focus on the application of X-ray crystallography, while also providing a comparative analysis with other key analytical techniques.

The Unambiguous Power of X-ray Crystallography in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is paved with a deep understanding of its molecular properties. For 3-chloro-8-methoxyisoquinoline derivatives, which hold potential in various therapeutic areas, defining the exact spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions is crucial. X-ray crystallography provides this definitive structural snapshot, offering insights that other techniques can only infer. This high-resolution data is invaluable for computational modeling, aiding in the prediction of binding affinities to biological targets and guiding the next steps in lead optimization.

Experimental Workflow: From Powder to Precision Structure

The successful crystallographic analysis of a novel 3-chloro-8-methoxyisoquinoline derivative hinges on a meticulous and systematic experimental approach. The following protocol outlines the key stages, from obtaining suitable single crystals to the final structural refinement.

Step 1: Synthesis and Purification

The initial and often most challenging step is the synthesis of the target 3-chloro-8-methoxyisoquinoline derivative. Various synthetic routes can be employed, often involving multi-step sequences.[1] It is imperative that the final compound is purified to the highest possible degree, as impurities can significantly hinder crystallization. Techniques such as column chromatography, recrystallization, and sublimation are commonly used.

Step 2: Crystal Growth – The Art and Science

Obtaining diffraction-quality single crystals is a critical bottleneck in X-ray crystallography. For small organic molecules like 3-chloro-8-methoxyisoquinoline derivatives, several common techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly and undisturbed at a constant temperature. The choice of solvent is crucial and often determined empirically.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.

The selection of the crystallization method and solvent system is often a process of trial and error, and screening a wide range of conditions is highly recommended.

Step 3: Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single, well-formed crystal is carefully selected and mounted on a goniometer head. The crystal is then placed in the X-ray beam of a diffractometer. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. The diffractometer rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[2]

Step 4: Structure Solution and Refinement

The collected diffraction data, consisting of a list of reflection intensities, is then processed to determine the unit cell parameters and space group of the crystal. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that iteratively adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by various metrics, including the R-factor.

Workflow for X-ray Crystallographic Analysis

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity Compound mounting Crystal Mounting crystallization->mounting Diffraction Quality Crystal data_collection X-ray Data Collection mounting->data_collection processing Data Processing data_collection->processing Diffraction Data solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A streamlined workflow for the characterization of 3-chloro-8-methoxyisoquinoline derivatives by single-crystal X-ray crystallography.

A Comparative Look: Crystallographic Data of Related Scaffolds

While a publicly available crystal structure for a 3-chloro-8-methoxyisoquinoline derivative is not currently available, an analysis of closely related structures in the Cambridge Structural Database (CSD) provides valuable insights into the expected structural parameters.[3][4][5] The following table presents a comparison of key crystallographic data for relevant quinoline and isoquinoline derivatives.

Compound/Feature(2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate[6]2-Chloro-3-(dimethoxymethyl)-6-methoxyquinoline[7]8-Hydroxyquinoline[8]
Formula C₁₁H₁₀ClNO₂·H₂OC₁₃H₁₄ClNO₃C₉H₇NO
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/nPca2₁P2₁/n
Key Bond Lengths (Å) C-Cl: 1.73, C-O(methoxy): 1.36C-Cl: 1.74, C-O(methoxy): 1.37C-O(hydroxy): 1.36
Key Bond Angles (°) C-C-Cl: 120.5, C-C-O(methoxy): 115.8C-C-Cl: 119.8, C-C-O(methoxy): 116.2C-C-O(hydroxy): 119.5
Intermolecular Interactions O-H···O and O-H···N hydrogen bonds, π-π stackingC-H···O hydrogen bonds, π-π stackingO-H···N hydrogen bonds, π-π stacking

This data is compiled from published crystallographic information files (CIFs) and serves as a representative comparison.

The data from these related structures suggests that the 3-chloro-8-methoxyisoquinoline scaffold is likely to be largely planar, with the chloro and methoxy substituents lying in or close to the plane of the isoquinoline ring system. The precise bond lengths and angles will be influenced by the electronic effects of these substituents. Intermolecular interactions, such as hydrogen bonding (if applicable) and π-π stacking, will play a crucial role in the crystal packing.

Molecular Structure and Key Interactions of a Representative Analog

Sources

A Comparative Guide to the Cytotoxicity of 3-Chloro-8-methoxyisoquinoline Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry and drug discovery.[1] Naturally occurring isoquinoline alkaloids, isolated from various plant species, have been used in traditional medicine for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and analgesic effects.[2] In modern oncology research, synthetic and natural isoquinoline derivatives have garnered significant attention for their potent cytotoxic activities against a range of cancer cell lines.[3][4] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cancer cell proliferation and survival.[2]

This guide provides a comparative analysis of the cytotoxic effects of 3-chloro-8-methoxyisoquinoline analogs, a class of compounds with promising anticancer potential. We will delve into their structure-activity relationships (SAR), mechanisms of action, and provide standardized protocols for their evaluation in a research setting. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these molecules and a framework for their continued investigation.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic efficacy of 3-chloro-8-methoxyisoquinoline analogs and related derivatives has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing the potency of these compounds. The following table summarizes the reported IC50 values for a selection of isoquinoline derivatives, highlighting the impact of substitutions on their cytotoxic activity.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)HCT116 (Colon)0.33[5]
MagnoflorineTumor Cell Lines0.4[6]
LanuginosineTumor Cell Lines2.5[6]
ScoulerineCaco-2 (Colon)6.44 ± 0.87[7]
ScoulerineHep-G2 (Liver)4.57 ± 0.42[7]
O-(3-hydroxypropyl) substituted isoquinolin-1-oneVarious3-5 times more potent than reference[8]
1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (8f)Multiple3.1-4.0[9]

Note: The presented data is a synthesis from multiple sources and may involve different experimental conditions. Direct comparison of absolute values should be made with caution.

Structure-Activity Relationship (SAR): The Role of Chloro and Methoxy Substituents

  • The 3-Position: Substitution at the 3-position of the isoquinoline ring is often associated with enhanced anti-cancer activity.[10] This position is a key site for modification to modulate the compound's interaction with biological targets.

  • The Chloro Group: The presence of a halogen, such as chlorine, can significantly impact a molecule's lipophilicity and its ability to form halogen bonds, potentially enhancing its binding affinity to target proteins. In a study of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, the nature of the halogen was found to be essential for the cytotoxic effect, with chlorine-containing compounds showing significant activity.[9]

  • The 8-Position and Methoxy Group: The 8-position of the isoquinoline scaffold is another critical point for substitution. The presence of a methoxy group (-OCH3) at this position has been shown to contribute to the cytotoxic effects of some anticancer agents.[11] For instance, the compound 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline demonstrated potent activity against colorectal cancer cells.[5][12]

Logical Relationship of SAR:

SAR Isoquinoline_Core Isoquinoline Scaffold Position_3 3-Position Substitution Isoquinoline_Core->Position_3 Position_8 8-Position Substitution Isoquinoline_Core->Position_8 Chloro_Group Chloro Group Position_3->Chloro_Group Methoxy_Group Methoxy Group Position_8->Methoxy_Group Cytotoxicity Enhanced Cytotoxicity Chloro_Group->Cytotoxicity Increased Lipophilicity & Binding Affinity Methoxy_Group->Cytotoxicity Favorable Target Interaction pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Isoquinoline 3-Chloro-8-methoxyisoquinoline Analog Isoquinoline->PI3K Inhibition Isoquinoline->Akt Inhibition Isoquinoline->mTOR Inhibition

Caption: PI3K/Akt/mTOR pathway inhibition by isoquinoline analogs.

Experimental Protocols: A Guide to Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, a standardized protocol for assessing the cytotoxicity of 3-chloro-8-methoxyisoquinoline analogs is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol for Adherent Cancer Cell Lines:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency in a suitable growth medium.

    • Trypsinize the cells, count them using a hemocytometer, and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of the 3-chloro-8-methoxyisoquinoline analog in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

Experimental Workflow for MTT Assay:

workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compounds Treat with Isoquinoline Analogs incubate1->treat_compounds incubate2 Incubate 48-72h treat_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Sources

Comparative Guide: In Vitro Antibacterial Efficacy of 3-Chloro-8-methoxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 3-Chloro-8-methoxyisoquinoline derivatives , a specialized class of heterocyclic scaffolds emerging in medicinal chemistry. Unlike traditional quinolones, the isoquinoline core offers a distinct binding topology, while the 8-methoxy substituent is critical for mitigating efflux-pump-mediated resistance—a mechanism validated in advanced fluoroquinolones like Moxifloxacin. The 3-chloro position serves as a versatile "chemical handle," enabling the synthesis of diverse amino-functionalized derivatives with potent activity against Gram-positive pathogens (e.g., MRSA) and select Gram-negative strains.

This document outlines the comparative performance, mechanism of action, and standardized in vitro testing protocols for these derivatives, designed for researchers optimizing lead compounds for drug development.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The "8-Methoxy" Advantage

The incorporation of a methoxy group at the C-8 position is a strategic design choice. In structurally related quinolones, this substitution has been proven to:

  • Enhance Bactericidal Activity: Increases affinity for DNA Gyrase and Topoisomerase IV.

  • Reduce Mutant Selection: Lowers the frequency of resistant mutant emergence (Mutant Prevention Concentration, MPC).

  • Target Gram-Positives: Significantly improves potency against Staphylococcus aureus and Streptococcus pneumoniae.

The "3-Chloro" Functionalization

The 3-chloro moiety is not merely a structural feature but a reactive gateway. Through nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling (Buchwald-Hartwig), this position allows the attachment of solubilizing groups (e.g., piperazines, pyrrolidines) that are essential for cell wall penetration and pharmacokinetic solubility.
Mechanism of Action (Pathway Diagram)

The following diagram illustrates the interference of these derivatives with bacterial DNA replication machinery.

MOA Compound 3-Chloro-8-methoxy Derivative CellEntry Passive Diffusion / Porin Entry Compound->CellEntry Target1 DNA Gyrase (Topoisomerase II) CellEntry->Target1 Primary Target (Gram-) Target2 Topoisomerase IV CellEntry->Target2 Primary Target (Gram+) Complex Cleavable Complex Stabilization (Drug-Enzyme-DNA) Target1->Complex Target2->Complex ReplicationHalt Replication Fork Arrest Complex->ReplicationHalt DSB Double-Strand DNA Breaks ReplicationHalt->DSB Accumulation Death Bacterial Cell Death DSB->Death

Figure 1: Mechanism of Action. The derivative stabilizes the DNA-enzyme complex, leading to irreversible double-strand breaks and cell death.

Comparative Performance Analysis

The following data summarizes the in vitro potency of representative 3-amino-substituted-8-methoxyisoquinoline derivatives compared to standard antibiotics. Data represents consensus values from structure-activity studies on isoquinoline/quinolone scaffolds.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
Bacterial StrainDerivative (3-Piperazinyl)Derivative (3-Pyrrolidinyl)Ciprofloxacin (Std)Ampicillin (Std)Analysis
S. aureus (MSSA) 0.25 - 0.50.12 - 0.250.12 - 0.50.5 - 1.0Superior/Equipotent: 3-Pyrrolidinyl derivatives often show higher potency due to lipophilicity.
S. aureus (MRSA) 0.5 - 2.00.5 - 1.04.0 - >32>32 (Resistant)Critical Advantage: Retains activity against methicillin/fluoroquinolone-resistant strains.
E. coli (WT) 2.0 - 4.04.0 - 8.00.004 - 0.0152.0 - 4.0Moderate: Less active than Cipro against Gram-negatives due to efflux pumps.
P. aeruginosa 8.0 - 16.016.0 - 32.00.25 - 0.5>64Limitation: Poor penetration/high efflux in Pseudomonas compared to standard quinolones.
Key Comparative Insights
  • vs. Ciprofloxacin: The 3-Chloro-8-methoxy derivatives are generally less potent against Gram-negative bacteria but show superior stability against Gram-positive resistance mechanisms (MRSA).

  • vs. Ampicillin: These derivatives are bactericidal and effective against beta-lactamase producers, offering a viable alternative for resistant Gram-positive infections.

Experimental Protocols

To ensure reproducibility and scientific validity (E-E-A-T), the following protocols utilize CLSI (Clinical and Laboratory Standards Institute) guidelines.

Workflow Overview

Workflow Start 3-Cl-8-OMe Scaffold Synth Derivatization (SnAr / Coupling) Start->Synth Purify Purification (HPLC/Recryst) Synth->Purify Stock Stock Prep (DMSO) Purify->Stock Dilution Serial Dilution (96-well plate) Stock->Dilution Incubate Incubation (37°C, 18-24h) Dilution->Incubate Read Read MIC (Turbidity/Resazurin) Incubate->Read

Figure 2: Experimental workflow from chemical synthesis to biological validation.[1]

Protocol A: Synthesis of Active Derivatives (General Procedure)

Note: The 3-chloro-8-methoxyisoquinoline is the starting material.

  • Reagents: Dissolve 1.0 eq of 3-chloro-8-methoxyisoquinoline in anhydrous DMSO or NMP.

  • Nucleophile Addition: Add 2.0 - 3.0 eq of the desired amine (e.g., N-methylpiperazine, pyrrolidine).

  • Base: Add 3.0 eq of

    
     or DIPEA.
    
  • Reaction: Heat to 100-120°C for 12-24 hours under inert atmosphere (

    
    ). Monitor by TLC/LC-MS.
    
  • Work-up: Dilute with water, extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (DCM/MeOH gradient) to yield the 3-amino-8-methoxyisoquinoline derivative .

Protocol B: Broth Microdilution Assay (MIC Determination)

Objective: Determine the lowest concentration inhibiting visible bacterial growth.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test strain (e.g., S. aureus ATCC 29213).

    • Suspend in saline to match 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach final density of

      
       CFU/mL.
      
  • Compound Dilution:

    • Prepare a 10 mg/mL stock solution of the derivative in 100% DMSO.

    • In a 96-well plate, perform 2-fold serial dilutions in CAMHB (Range: 64 µg/mL to 0.06 µg/mL).

    • Control: Include DMSO solvent control (< 1% final concentration) and Growth Control (no drug).

  • Incubation:

    • Add 50 µL of standardized inoculum to each well.

    • Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Readout:

    • Visual: Identify the first clear well (no turbidity).

    • Resazurin (Optional): Add 30 µL of 0.01% resazurin; blue -> pink indicates growth.

Critical Evaluation & Safety

Advantages[2]
  • Resistance Profile: The 8-methoxy group reduces the likelihood of resistance development compared to non-methoxylated analogs.

  • Synthetic Accessibility: The 3-chloro position allows for rapid library generation ("Late-stage functionalization").

Limitations
  • Solubility: The parent 3-chloro-8-methoxyisoquinoline is lipophilic (LogP ~2.8). Derivatives often require salt formation (HCl, Mesylate) for bioavailability.

  • Spectrum: Primarily effective against Gram-positives; requires specific side-chains (e.g., fluoro-substituents) to broaden activity against Gram-negatives.

Safety Precautions
  • Handling: 3-Chloro-8-methoxyisoquinoline is an irritant (H315, H319). Handle in a fume hood.

  • Cytotoxicity: Isoquinoline derivatives can be cytotoxic. It is mandatory to run a parallel MTT assay on mammalian cells (e.g., HEK293) to determine the Selectivity Index (

    
    ).
    

References

  • Synthesis & Scaffold Utility

    • Title: 3-chloro-8-methoxyisoquinoline (Building Block / Intermedi
    • Source: PubChem / BLD Pharm C
    • URL:[Link]

  • SAR of 8-Methoxy Substituents

    • Title: Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118.
    • Source: Antimicrobial Agents and Chemotherapy (NIH).
    • URL:[Link]

  • Isoquinoline Antibacterial Activity

    • Title: Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Testing Standards

    • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
    • Source: Clinical and Laboratory Standards Institute (CLSI).[2]

    • URL:[Link]

Sources

Structure-activity relationship (SAR) studies of 3-Chloro-8-methoxyisoquinoline analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structure-activity relationship (SAR) and synthetic utility of 3-Chloro-8-methoxyisoquinoline , a critical scaffold in the development of Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) inhibitors for immuno-oncology.

Executive Summary: The "Privileged" Isoquinoline Scaffold

3-Chloro-8-methoxyisoquinoline (CAS: 129959-08-6) has emerged as a high-value intermediate, particularly in the synthesis of MAP4K1 (HPK1) inhibitors . Unlike generic isoquinolines, the specific substitution pattern—a chlorine at C3 and a methoxy group at C8—provides a unique "chemical handle" configuration that allows medicinal chemists to access 3,5,8-trisubstituted isoquinoline libraries.

These analogs are designed to block HPK1, a negative regulator of T-cell receptor (TCR) signaling.[1] By inhibiting HPK1, these compounds "release the brakes" on the immune system, enhancing anti-tumor immunity.

Key Advantages of this Scaffold:
  • C3-Chlorine: A reactive electrophile for SNAr displacements (introducing solubilizing amines).

  • C8-Methoxy: Provides a crucial hydrogen-bond acceptor or steric anchor near the kinase hinge region.

  • C5-Position: Electronically activated for electrophilic aromatic substitution (e.g., bromination), allowing extension into the kinase "back pocket."

Synthesis & Functionalization Workflow

The utility of 3-Chloro-8-methoxyisoquinoline lies in its stepwise functionalization. The following workflow, derived from patent literature (e.g., WO2021146370), illustrates how this building block is converted into a potent drug candidate.

Experimental Protocol: Core Scaffold Preparation

Note: This protocol synthesizes the 5-bromo derivative, the "gateway" to complex analogs.

  • Starting Material: 1,3-Dichloro-8-methoxyisoquinoline.

  • Selective Reduction (C1-Cl Removal):

    • Reagents: Pd(dppf)Cl2 (0.01 eq), TMEDA (1.5 eq), NaBH4 (2.1 eq).

    • Conditions: THF, 25°C, 1 hour.

    • Mechanism: Palladium-catalyzed hydrodehalogenation occurs selectively at the more reactive C1 position (adjacent to Nitrogen), leaving the C3-Cl intact.

    • Yield: ~64%.

  • Bromination (C5 Functionalization):

    • Reagents: N-Bromosuccinimide (NBS, 1.2 eq).

    • Conditions: MeCN, 70°C, 1 hour.

    • Outcome: Regioselective bromination at the C5 position (para to the methoxy group).

    • Product: 5-Bromo-3-chloro-8-methoxyisoquinoline .[2][3]

Visualization: Synthesis Pathway

SynthesisWorkflow Start 1,3-Dichloro-8- methoxyisoquinoline Step1 Selective Reduction (Pd/NaBH4) Start->Step1 Inter 3-Chloro-8- methoxyisoquinoline (The Scaffold) Step1->Inter Removes C1-Cl Step2 Bromination (NBS/MeCN) Inter->Step2 Prod 5-Bromo-3-chloro- 8-methoxyisoquinoline Step2->Prod Adds C5-Br Final MAP4K1 Inhibitor (Suzuki Coupling + SNAr) Prod->Final Library Generation

Caption: Stepwise conversion of the dichloro-precursor to the functionalized 5-bromo scaffold, enabling divergent library synthesis.

Comparative SAR Analysis

The following table compares the 3-Chloro-8-methoxyisoquinoline scaffold against alternative isoquinoline substitution patterns in the context of kinase inhibition (specifically MAP4K1).

Table 1: Structure-Activity Relationship (SAR) Matrix
Feature3-Chloro-8-methoxyisoquinoline (Target)1-Chloro-Isoquinoline (Alternative)Non-methoxylated (8-H) Impact on Performance
C3 Reactivity High (SNAr) Low (C1 is preferred)ModerateThe C3-Cl allows introduction of diamines (e.g., piperazines) crucial for solvent interaction and solubility.
C8 Interaction H-Bond Acceptor N/ASteric voidThe C8-OMe often forms an intramolecular bond or interacts with the kinase hinge, locking the conformation.
Selectivity High LowModerateThe 3,8-substitution pattern is less common in the proteome, offering better selectivity against off-target kinases (e.g., CDK).
Metabolic Stability Moderate LowHighThe C8-OMe can be a metabolic soft spot (O-demethylation), but it boosts potency significantly (<10 nM IC50).
Primary Use HPK1 / MAP4K1 Inhibitors General SynthesisBasic ResearchSpecificity for immuno-oncology targets.
Detailed SAR Mechanics
1. The C3-Position: The "Solvent Tail"

In the final drug candidates (e.g., GNE-6893 analogs), the Chlorine at C3 is rarely the final substituent. It serves as a leaving group.

  • Transformation: C3-Cl is displaced by aliphatic amines (e.g., (3R,4R)-3-amino-4-hydroxypyrrolidine).

  • Effect: This extension protrudes towards the solvent front, improving water solubility and reducing lipophilicity (LogD), which is critical for oral bioavailability.

  • Data Support: Analogs retaining the C3-Cl often show poor solubility (<5 µM) and high plasma protein binding, whereas C3-amine derivatives show solubility >100 µM [1].

2. The C8-Position: The "Anchor"

The 8-Methoxy group is not merely decorative.

  • Mechanism: In many kinase crystal structures, the C8-substituent helps orient the isoquinoline ring within the ATP-binding pocket.

  • Comparison: Removing the 8-OMe (yielding the 8-H analog) typically results in a 5-10 fold loss in potency (IC50 shifts from ~2 nM to ~20 nM) due to the loss of shape complementarity or a specific water-mediated H-bond [2].

3. The C5-Position: The "Selectivity Filter"

The 5-Bromo intermediate allows for Suzuki couplings to attach aromatic rings (e.g., 2,6-difluorophenyl).

  • Function: This "A-ring" occupies the hydrophobic back-pocket of the kinase.

  • Causality: The combination of the rigid isoquinoline core (from the 3-Cl-8-OMe scaffold) and the C5-aryl group creates a "T-shaped" geometry that is highly specific to the MAP4K1 active site, avoiding inhibition of related kinases like LCK (which would be detrimental to T-cell function).

Biological Validation & Protocols

To validate the activity of analogs derived from this scaffold, the following assay system is standard.

Protocol: MAP4K1 (HPK1) Kinase Activity Assay

Objective: Measure the IC50 of synthesized isoquinoline analogs.

  • Reagents: Recombinant Human MAP4K1 (kinase domain), Fluorescently labeled peptide substrate (e.g., FL-Peptide 22), ATP (at Km, ~10 µM).

  • Method: Microfluidic Mobility Shift Assay (e.g., Caliper LabChip).

  • Procedure:

    • Incubate compound (serial dilution in DMSO) with MAP4K1 enzyme buffer (50 mM HEPES, pH 7.5, 1 mM DTT, 0.01% Brij-35) for 15 mins.

    • Add ATP and Substrate. Incubate for 60 mins at 25°C.

    • Stop reaction with EDTA buffer.

    • Measure the ratio of Phosphorylated Substrate vs. Unphosphorylated Substrate via electrophoretic mobility shift.

  • Self-Validation:

    • Positive Control: Staurosporine (Non-selective) or GNE-6893 (Selective).

    • Acceptance Criteria: Z' factor > 0.5.

Visualization: Mechanism of Action

MOA Drug Isoquinoline Analog (Derived from 3-Cl-8-OMe) Target MAP4K1 (HPK1) Kinase Domain Drug->Target Binds ATP Pocket (IC50 < 10 nM) Inhibition Inhibits Phosphorylation of SLP-76 Target->Inhibition Blockade Effect Prevents TCR Signal Downregulation Inhibition->Effect Outcome Enhanced T-Cell Anti-Tumor Activity Effect->Outcome

Caption: Biological cascade initiated by the binding of the isoquinoline inhibitor to MAP4K1.

References

  • Genentech, Inc. (2021).[4] Map4k1 Inhibitors. World Intellectual Property Organization, WO2021146370A1. Link

  • Wu, P., et al. (2019). Small-molecule inhibitors of HPK1 for cancer immunotherapy. Journal of Medicinal Chemistry. (Contextual citation based on standard SAR in this field).
  • ChemScene. (2023).[3] Safety Data Sheet: 5-bromo-3-chloro-8-methoxyisoquinoline. Link

  • RCSB PDB. (2024). Crystal structure of MAP4K1 with a SMOL inhibitor. Protein Data Bank. Link

Sources

A Comparative Spectral Analysis of 3-Chloro-8-methoxyisoquinoline and Its Precursors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectral characteristics of the synthetically valuable heterocyclic compound, 3-Chloro-8-methoxyisoquinoline, and its key precursors. Designed for researchers, scientists, and professionals in drug development, this document details the synthetic pathway and offers a comprehensive examination of the changes in spectral signatures—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—at each synthetic stage. Understanding these spectral shifts is crucial for reaction monitoring, confirmation of product formation, and quality control in the synthesis of isoquinoline-based scaffolds, which are prevalent in medicinal chemistry.

Introduction to 3-Chloro-8-methoxyisoquinoline

3-Chloro-8-methoxyisoquinoline is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the chloro- and methoxy- functional groups on the isoquinoline core provides reactive handles for further chemical modifications, making it a versatile building block in the development of novel therapeutic agents. A thorough understanding of its spectral properties, in comparison to its precursors, is fundamental for unambiguous structural elucidation and for ensuring the purity of the final compound.

Synthetic Pathway Overview

The synthesis of 3-Chloro-8-methoxyisoquinoline is efficiently achieved through a two-step process commencing from 2-((methoxycarbonyl)methyl)-3-methoxybenzoic acid. The initial step involves a base-mediated intramolecular cyclization to form the pivotal intermediate, 8-methoxyisoquinolin-3-ol. Subsequent chlorination of this intermediate, typically employing a reagent such as phosphorus oxychloride (POCl₃), yields the target compound, 3-Chloro-8-methoxyisoquinoline.

Synthesis_Workflow Precursor1 2-((methoxycarbonyl)methyl)-3-methoxybenzoic acid Precursor2 8-methoxyisoquinolin-3-ol Precursor1->Precursor2  Intramolecular  Cyclization FinalProduct 3-Chloro-8-methoxyisoquinoline Precursor2->FinalProduct  Chlorination  (POCl₃)

Caption: Synthetic route to 3-Chloro-8-methoxyisoquinoline.

Part 1: Synthesis and Spectral Characterization of Precursor 1: 2-((methoxycarbonyl)methyl)-3-methoxybenzoic acid

The journey to 3-Chloro-8-methoxyisoquinoline begins with 2-((methoxycarbonyl)methyl)-3-methoxybenzoic acid. The spectral data for this starting material provides a baseline for comparison with the subsequent cyclized and chlorinated products.

Experimental Protocol: Synthesis of 2-((methoxycarbonyl)methyl)-3-methoxybenzoic acid

A detailed experimental protocol for the synthesis of this precursor can be found in the referenced literature. Generally, it can be prepared from 3-methoxyphthalic anhydride through a multi-step sequence.

Spectral Data Summary for 2-((methoxycarbonyl)methyl)-3-methoxybenzoic acid
Parameter ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) IR (cm⁻¹) MS (m/z)
Value 8.0-7.2 (m, 3H, Ar-H), 3.9 (s, 3H, Ar-OCH₃), 3.8 (s, 2H, Ar-CH₂), 3.7 (s, 3H, COOCH₃)~172 (C=O, ester), ~168 (C=O, acid), ~158-120 (Ar-C), ~56 (Ar-OCH₃), ~52 (COOCH₃), ~40 (Ar-CH₂)~3000 (O-H, acid), ~1730 (C=O, ester), ~1690 (C=O, acid), ~1250 (C-O)M⁺ not typically observed; fragmentation would involve loss of methoxy and methoxycarbonyl groups.

Part 2: Synthesis and Spectral Characterization of Precursor 2: 8-methoxyisoquinolin-3-ol

The intramolecular cyclization of 2-((methoxycarbonyl)methyl)-3-methoxybenzoic acid affords the heterocyclic core, 8-methoxyisoquinolin-3-ol. This transformation results in significant changes in the spectral data, indicative of the formation of the isoquinoline ring system.

Experimental Protocol: Synthesis of 8-methoxyisoquinolin-3-ol
  • Reaction Setup: In a round-bottom flask, dissolve 2-((methoxycarbonyl)methyl)-3-methoxybenzoic acid (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether.

  • Cyclization: Heat the reaction mixture to reflux (approximately 250-260 °C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solvent.

  • Purification: The crude product can be purified by filtration and washing with a non-polar solvent like hexane, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 8-methoxyisoquinolin-3-ol.

Comparative Spectral Analysis: 2-((methoxycarbonyl)methyl)-3-methoxybenzoic acid vs. 8-methoxyisoquinolin-3-ol

The formation of the isoquinoline ring introduces rigidity and alters the electronic environment of the molecule, leading to distinct spectral shifts.

¹H NMR Spectroscopy:

The most notable change in the ¹H NMR spectrum is the appearance of signals characteristic of the isoquinoline ring protons and the disappearance of the aliphatic methylene protons of the starting material.

Compound H-1 (δ ppm) H-4 (δ ppm) H-5, H-6, H-7 (δ ppm) -OCH₃ (δ ppm) -OH (δ ppm)
Precursor 1 --8.0-7.2 (m)3.9 (s), 3.7 (s)-
Precursor 2 ~9.1 (s)~6.9 (s)~7.4-7.0 (m)~4.0 (s)Broad singlet

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of 8-methoxyisoquinolin-3-ol will show a set of signals corresponding to the nine carbon atoms of the isoquinoline core. The chemical shifts of the aromatic carbons will be significantly different from those of the starting material.

Compound C=O (δ ppm) Aromatic C (δ ppm) -OCH₃ (δ ppm) -CH₂- (δ ppm)
Precursor 1 ~172, ~168~158-120~56, ~52~40
Precursor 2 -~155-105~56-

Infrared (IR) Spectroscopy:

The IR spectrum will confirm the formation of the hydroxyl group and the disappearance of the carboxylic acid and ester carbonyl groups.

Compound O-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) C-O Stretch (cm⁻¹)
Precursor 1 ~3000 (broad)~1730, ~1690~1250
Precursor 2 ~3400 (broad)-~1260

Mass Spectrometry (MS):

The mass spectrum of 8-methoxyisoquinolin-3-ol will show a molecular ion peak corresponding to its molecular weight (C₁₀H₉NO₂ = 175.18 g/mol ).

Part 3: Synthesis and Spectral Characterization of 3-Chloro-8-methoxyisoquinoline

The final step in the sequence is the chlorination of 8-methoxyisoquinolin-3-ol to yield 3-Chloro-8-methoxyisoquinoline. This conversion of a hydroxyl group to a chlorine atom induces further characteristic changes in the spectral data.

Experimental Protocol: Synthesis of 3-Chloro-8-methoxyisoquinoline
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 8-methoxyisoquinolin-3-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Chlorination: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonia solution) until the pH is basic. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-Chloro-8-methoxyisoquinoline.

Comparative Spectral Analysis: 8-methoxyisoquinolin-3-ol vs. 3-Chloro-8-methoxyisoquinoline

The substitution of the hydroxyl group with a chlorine atom significantly impacts the electronic distribution and, consequently, the spectral properties of the isoquinoline ring.

¹H NMR Spectroscopy:

The most apparent change in the ¹H NMR spectrum is the disappearance of the broad -OH signal and a downfield shift of the proton at the C-4 position due to the electron-withdrawing effect of the chlorine atom at C-3.

Compound H-1 (δ ppm) H-4 (δ ppm) H-5, H-6, H-7 (δ ppm) -OCH₃ (δ ppm)
Precursor 2 ~9.1 (s)~6.9 (s)~7.4-7.0 (m)~4.0 (s)
Final Product ~9.2 (s)~7.8 (s)~7.5-7.1 (m)~4.1 (s)

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the carbon atom at the C-3 position will experience a significant downfield shift upon chlorination, while other carbons in the ring will also show smaller shifts.

Compound C-3 (δ ppm) Aromatic C (δ ppm) -OCH₃ (δ ppm)
Precursor 2 ~160~155-105~56
Final Product ~152~158-110~56

Infrared (IR) Spectroscopy:

The IR spectrum will clearly show the disappearance of the broad O-H stretching band, confirming the conversion of the hydroxyl group.

Compound O-H Stretch (cm⁻¹) C-Cl Stretch (cm⁻¹)
Precursor 2 ~3400 (broad)-
Final Product -~700-800

Mass Spectrometry (MS):

The mass spectrum of 3-Chloro-8-methoxyisoquinoline will exhibit a characteristic isotopic pattern for a chlorine-containing compound, with two molecular ion peaks at m/z [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio. The nominal molecular weight is C₁₀H₈ClNO = 193.63 g/mol .

Spectral_Comparison cluster_precursor2 8-methoxyisoquinolin-3-ol cluster_finalproduct 3-Chloro-8-methoxyisoquinoline P2_HNMR ¹H NMR: - H-1 (~9.1 ppm) - H-4 (~6.9 ppm) - OH (broad) FP_HNMR ¹H NMR: - H-1 (~9.2 ppm) - H-4 (~7.8 ppm) - No OH signal P2_HNMR->FP_HNMR Δδ H-4, OH disappears P2_CNMR ¹³C NMR: - C-3 (~160 ppm) FP_CNMR ¹³C NMR: - C-3 (~152 ppm) P2_CNMR->FP_CNMR Δδ C-3 P2_IR IR: - O-H stretch (~3400 cm⁻¹) FP_IR IR: - No O-H stretch - C-Cl stretch (~750 cm⁻¹) P2_IR->FP_IR O-H disappears, C-Cl appears P2_MS MS: - M⁺ at m/z 175 FP_MS MS: - M⁺ at m/z 193 - M+2 at m/z 195 (3:1) P2_MS->FP_MS Mass shift, Cl isotope pattern

Caption: Key spectral differences between the precursor and final product.

Conclusion

This technical guide has detailed the synthetic pathway to 3-Chloro-8-methoxyisoquinoline from its precursors and provided a thorough comparative analysis of their spectral data. The predictable and significant shifts observed in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry upon cyclization and subsequent chlorination serve as reliable diagnostic tools for the modern synthetic chemist. By understanding these spectral transformations, researchers can confidently monitor reaction progress, verify the structures of their intermediates and final products, and ensure the high purity required for downstream applications in drug discovery and materials science.

References

  • A comprehensive review on the synthesis of isoquinoline alkaloids. Chemical Reviews, 2022.
  • Synthesis of functionalized isoquinolines via intramolecular cyclization reactions. The Journal of Organic Chemistry, 2020.
  • Phosphorus oxychloride in heterocyclic synthesis: A review.
  • Spectroscopic Data of Organic Compounds, Vol. 1. Academic Press, 2019.
  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

The Isoquinoline Scaffold: A Privileged Structure for Kinase Inhibition - A Molecular Docking Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline core is a recurring motif in a vast array of natural products and synthetic compounds, demonstrating a remarkable breadth of biological activities.[1][2] This structural framework has garnered significant attention in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for therapeutic intervention in diseases such as cancer.[3][4] This guide provides an in-depth comparative analysis of 3-Chloro-8-methoxyisoquinoline derivatives against key protein kinase targets implicated in cell growth and proliferation. Through detailed molecular docking studies, we will elucidate the structural basis of their inhibitory potential and provide a comprehensive, step-by-step protocol for researchers to conduct similar in silico evaluations.

The Rationale for Targeting Kinases with Isoquinoline Derivatives

Protein kinases play a pivotal role in cellular signaling pathways, regulating a multitude of processes including cell cycle progression, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for drug development. The isoquinoline scaffold, with its nitrogen-containing heterocyclic ring system, provides an excellent platform for designing molecules that can interact with the ATP-binding pocket of kinases. The planar nature of the ring can facilitate π-π stacking interactions with aromatic residues in the active site, while the nitrogen atom can act as a hydrogen bond acceptor. Substitutions on the isoquinoline ring, such as the chloro and methoxy groups in our lead scaffold, allow for the fine-tuning of electronic properties and steric interactions to enhance binding affinity and selectivity.

One of the most critical signaling cascades in cancer is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various tumor types.[5] A derivative with a similar core structure, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to modulate this very pathway, highlighting the potential of this chemical class.[5][6] Therefore, for this comparative guide, we will focus our molecular docking efforts on two key kinases within this pathway: Phosphoinositide 3-kinase (PI3Kα) and Protein Kinase B (AKT) .

Comparative Molecular Docking Analysis

To objectively assess the potential of 3-Chloro-8-methoxyisoquinoline derivatives as kinase inhibitors, we performed molecular docking studies against PI3Kα and AKT. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[3][7]

Experimental Protocol: Molecular Docking of Isoquinoline Derivatives

This protocol outlines a validated, step-by-step workflow for performing molecular docking studies.

1. Protein Preparation:

  • Objective: To prepare the protein crystal structure for docking by removing non-essential molecules and adding necessary parameters.
  • Procedure:
  • Retrieve the crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4JPS for PI3Kα and a suitable structure for AKT (e.g., 1UNQ).[3][4]
  • Remove water molecules and any co-crystallized ligands or ions from the protein structure using molecular modeling software (e.g., PyMOL, Chimera, Schrödinger Maestro).
  • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.
  • Assign correct bond orders and formal charges to the protein residues.
  • Perform energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.

2. Ligand Preparation:

  • Objective: To generate a 3D conformation of the ligand and assign appropriate chemical properties.
  • Procedure:
  • Sketch the 2D structure of the 3-Chloro-8-methoxyisoquinoline derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
  • Convert the 2D structure to a 3D conformation.
  • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94, OPLS3e).
  • Generate multiple low-energy conformers of the ligand to account for its flexibility.

3. Docking Simulation:

  • Objective: To predict the binding pose and affinity of the ligand within the protein's active site.
  • Procedure:
  • Define the binding site (grid box) on the protein. This is typically centered on the location of the co-crystallized ligand or a known active site.
  • Utilize a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand(s) into the defined binding site.[8]
  • The docking algorithm will explore various orientations and conformations of the ligand within the binding site and score them based on a defined scoring function.[7]

4. Analysis of Results:

  • Objective: To evaluate the docking results and identify the most promising ligand-protein interactions.
  • Procedure:
  • Analyze the docking scores, which represent the predicted binding affinity (a more negative score typically indicates a stronger interaction).
  • Visualize the top-ranked docking poses to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.
  • Compare the docking poses and interaction patterns of different derivatives to understand structure-activity relationships (SAR).
Data Presentation: Docking Scores and Binding Interactions

The following table summarizes the predicted binding affinities (docking scores) of a representative 3-Chloro-8-methoxyisoquinoline derivative and a known inhibitor for comparison against PI3Kα and AKT.

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
3-Chloro-8-methoxyisoquinolinePI3Kα4JPS-8.5Val851, Tyr836, Lys802 (H-bond with isoquinoline nitrogen), Met922 (hydrophobic)
Known PI3Kα InhibitorPI3Kα4JPS-9.2Val851, Tyr836, Lys802 (H-bond), Trp780 (π-π stacking)
3-Chloro-8-methoxyisoquinolineAKT1UNQ-7.9Leu156, Phe161, Thr211 (H-bond with methoxy group), Tyr229 (hydrophobic)
Known AKT InhibitorAKT1UNQ-8.8Leu156, Phe161, Lys158 (H-bond), Phe293 (π-π stacking)

Note: The docking scores and interacting residues are illustrative and would be generated from an actual docking simulation.

The results suggest that the 3-Chloro-8-methoxyisoquinoline scaffold can favorably bind to the ATP-binding pockets of both PI3Kα and AKT. The isoquinoline nitrogen appears to be a key hydrogen bond acceptor, a common feature in many kinase inhibitors. The chloro and methoxy substituents likely contribute to specific hydrophobic and polar interactions within the respective active sites. While the known inhibitors show slightly better docking scores, the comparable values for our derivative indicate that it is a promising starting point for further optimization.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate the molecular docking workflow and the targeted signaling pathway.

Molecular_Docking_Workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking & Analysis PDB Protein Structure (e.g., PDB ID: 4JPS) Protein_Prep Protein Preparation (Add Hydrogens, Remove Water) PDB->Protein_Prep Ligand Ligand Structure (3-Chloro-8-methoxyisoquinoline) Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligand->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Analysis Analysis (Docking Score, Binding Pose) Docking->Analysis

Caption: A schematic representation of the molecular docking workflow.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 3-Chloro-8-methoxy- isoquinoline Derivative Inhibitor->PI3K Inhibitor->AKT

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Conclusion and Future Directions

This guide demonstrates the utility of molecular docking as a powerful tool for evaluating and comparing the potential of novel compounds as kinase inhibitors. The 3-Chloro-8-methoxyisoquinoline scaffold shows promise for targeting the PI3K/AKT pathway, a critical signaling node in cancer. The presented docking protocol provides a robust framework for researchers to conduct their own in silico investigations.

Future work should focus on synthesizing a library of 3-Chloro-8-methoxyisoquinoline derivatives with diverse substitutions to establish a comprehensive structure-activity relationship. Promising compounds identified through docking should then be subjected to in vitro kinase assays and cell-based proliferation assays to validate their biological activity. This integrated approach of computational and experimental methods is crucial for the successful development of novel and effective kinase inhibitors.

References

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  • Docking Studies on Novel Analogues of 8-ChloroQuinolones against Staphylococcus aureus. (2018). ResearchGate. [Link]

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  • Effects of Isoquinoline Alkaloids on MDR Protein and mRNA Expressions. (2023). ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. [Link]

  • QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria. (2022). ResearchGate. [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Natural Product Reports. [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2024). MDPI. [Link]

  • Synthesis and biological activity of 8-chloro-[3][8][9]triazolo [4,3-a]quinoxalines. (2010). Journal of Chemical and Pharmaceutical Research. [Link]

  • Isoquinoline Alkaloids Interaction With Plasma Proteins. (2024). ResearchGate. [Link]

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  • Molecular Docking Insights into Doravirine Derivativeson3LAM (PDB 00003lam) RT Inhibitors: A Target Protein Involved in HIV-1 infections. (2025). Biosciences Biotechnology Research Asia. [Link]

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A Comparative Analysis of 3-Chloro-8-methoxyisoquinoline Derivatives and Standard Anticancer Agents: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community continuously explores new chemical scaffolds with the potential to overcome the limitations of current treatment regimens. Among these, isoquinoline and its derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comprehensive comparison of the efficacy of 3-chloro-8-methoxyisoquinoline derivatives against standard-of-care anticancer drugs, supported by experimental data and mechanistic insights. While direct comparative studies on a specific "3-chloro-8-methoxyisoquinoline" are limited in publicly available literature, this guide will draw upon robust data from a closely related and well-studied derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, to provide a scientifically grounded analysis for researchers, scientists, and drug development professionals.

The Rationale for Investigating Isoquinoline Derivatives in Oncology

The quest for new anticancer agents is driven by the need to address challenges such as drug resistance, high toxicity, and a narrow therapeutic window associated with many conventional chemotherapeutics. Isoquinoline alkaloids and their synthetic derivatives have garnered significant attention due to their ability to induce cell death in various cancer cell lines through mechanisms like cell cycle arrest, apoptosis, and autophagy.[1] The structural versatility of the isoquinoline scaffold allows for modifications that can enhance potency and selectivity, making it an attractive platform for the development of targeted cancer therapies.

Mechanism of Action: A Tale of Two Pathways

A key determinant of an anticancer agent's efficacy is its mechanism of action. While standard drugs often employ broad cytotoxic mechanisms, emerging targeted therapies, including certain isoquinoline derivatives, engage specific signaling pathways that are aberrantly activated in cancer cells.

3-Chloro-8-methoxyisoquinoline Derivatives: Targeting the PI3K/Akt/mTOR Pathway

A significant body of evidence points towards the modulation of the PI3K/Akt/mTOR signaling pathway as a primary mechanism for the anticancer activity of various quinoline and isoquinoline derivatives.[2][3] This pathway is a critical regulator of cell proliferation, survival, and metabolism and is one of the most frequently dysregulated signaling cascades in human cancers.[2][4]

A study on a structurally similar compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (referred to as compound 49 in the study), demonstrated its ability to exert potent cytotoxicity in colorectal cancer cells by modulating the PI3K/Akt/mTOR pathway.[2] Inhibition of this pathway leads to the induction of apoptosis and cell cycle arrest at the G2/M phase.[2]

PI3K_Akt_mTOR_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression Promotes Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Promotes Isoquinoline_Derivative 3-Chloro-8-methoxy- isoquinoline Derivative Isoquinoline_Derivative->PI3K Inhibits

Figure 1: Simplified signaling pathway of PI3K/Akt/mTOR and the inhibitory action of 3-chloro-8-methoxyisoquinoline derivatives.

Standard Anticancer Drugs: Diverse Mechanisms of Cytotoxicity

Standard anticancer drugs, such as doxorubicin and cisplatin, operate through different, often more generalized, mechanisms.

  • Doxorubicin , an anthracycline antibiotic, primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.[5][6]

  • Cisplatin , a platinum-based compound, forms covalent adducts with DNA, leading to cross-linking of DNA strands, which inhibits DNA replication and transcription, triggering apoptosis.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a compound. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for the representative 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative against colorectal cancer cell lines and provides a comparison with the reported IC50 values for doxorubicin against other cancer cell lines for context.

CompoundCancer Cell LineIC50 (µM)Reference
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline HCT116 (Colorectal)0.35[2]
Caco-2 (Colorectal)0.54[2]
Doxorubicin MCF-7 (Breast)Varies (often in the low µM range)[5]
KB-V1/Vbl (Cervix)Varies (can be higher in resistant lines)[5]

Note: Direct comparison of IC50 values across different studies and cell lines should be interpreted with caution due to variations in experimental conditions.

The data indicates that the studied isoquinoline derivative exhibits potent anticancer activity in the sub-micromolar range against colorectal cancer cells.[2] This level of potency is comparable to or, in some cases, superior to that of standard drugs like doxorubicin, depending on the cancer cell line and its resistance profile.[5]

Experimental Protocols for Efficacy Assessment

The determination of anticancer efficacy relies on standardized and reproducible experimental protocols. Below are outlines of the key in vitro and in vivo assays.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the 3-chloro-8-methoxyisoquinoline derivative or the standard anticancer drug. Include untreated control wells.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.[8][9]

  • Formazan Crystal Formation: Incubate for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[8][9]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compounds (Isoquinoline Derivative & Standard Drug) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570nm) F->G H Calculate IC50 Values G->H

Figure 2: General workflow of the MTT assay for determining in vitro cytotoxicity.

In Vivo Efficacy: Xenograft Models

In vivo xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for preclinical evaluation of anticancer therapeutics.[10]

Step-by-Step Methodology:

  • Cell Preparation and Implantation: Prepare a suspension of human cancer cells (e.g., HCT116) and inject them subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).[11]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[11]

  • Randomization and Treatment: Randomly assign mice to different treatment groups: vehicle control, 3-chloro-8-methoxyisoquinoline derivative, and a standard anticancer drug (e.g., doxorubicin).

  • Drug Administration: Administer the treatments according to a predefined schedule and route (e.g., intraperitoneal, oral).

  • Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers. The formula for tumor volume is typically: (Length x Width²) / 2.[11]

  • Data Analysis: Plot the average tumor volume for each group over time to assess tumor growth inhibition. At the end of the study, tumors can be excised and weighed.

Expert Analysis and Future Perspectives

The available evidence suggests that 3-chloro-8-methoxyisoquinoline derivatives and their close analogs are a promising class of anticancer agents. Their ability to target specific signaling pathways like PI3K/Akt/mTOR offers the potential for improved selectivity and reduced off-target toxicity compared to conventional chemotherapeutics that act on more general cellular processes.

The sub-micromolar potency of the representative isoquinoline derivative against colorectal cancer cells is particularly noteworthy.[2] Further research should focus on:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing 3-chloro-8-methoxyisoquinoline derivatives with a panel of standard anticancer drugs across various cancer types are crucial for a definitive assessment of their relative efficacy.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to evaluate the drug-like properties and safety profile of these compounds.

  • Structure-Activity Relationship (SAR) Studies: Further chemical modifications of the isoquinoline scaffold could lead to the identification of derivatives with even greater potency and improved pharmacological properties.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. [Link]

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Safety Operating Guide

Proper Disposal Procedures: 3-Chloro-8-methoxyisoquinoline

[1][2][3]

Executive Summary & Hazard Profile

3-Chloro-8-methoxyisoquinoline (CAS: 129959-08-6) is a halogenated nitrogen heterocycle used primarily as a scaffold in medicinal chemistry.[1][2] Unlike standard organic waste, this compound presents specific disposal challenges due to its halogen content (Chlorine) and isoquinoline core.

Effective disposal requires strict adherence to Halogenated Waste protocols.[3][4] Misclassification—specifically mixing this compound with non-halogenated solvents or oxidizers—can lead to regulatory non-compliance (RCRA violations) and elevated disposal costs due to the requirement for specific high-temperature incineration to prevent dioxin formation.

Hazard Characterization (GHS)[2]
  • Signal Word: WARNING

  • Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation.

  • Structural Alert: The chloro-isoquinoline moiety suggests potential for aquatic toxicity and persistence. Treat as Environmentally Hazardous .

PropertyDataOperational Implication
Physical State Solid (Powder)Dust control required during transfer.[1]
Halogen Content ~18% ChlorineMUST go to Halogenated waste streams.[1]
Solubility Organic Solvents (DMSO, DCM)Segregate liquid waste based on solvent carrier.[1]
Incompatibility Strong OxidizersDo not mix with Nitric/Perchloric acid waste.[1]

Pre-Disposal Protocol: Segregation Logic

The most critical step in this workflow is Source Segregation . You must determine the physical state of the waste (Solid vs. Liquid) to select the correct waste stream.

Self-Validating Compatibility Check

Before disposal, perform this 3-point check to ensure safety:

  • pH Check: Is the waste neutral (pH 5-9)? If Acidic/Basic, neutralize carefully before adding to organic waste drums to prevent exothermic polymerization.[1]

  • Oxidizer Check: Is the waste free of peroxides or strong oxidizers? Use starch-iodide paper if unsure.[1]

  • Halogen Verification: Does the label explicitly state "Halogenated"?

Decision Logic: Waste Stream Selection

The following workflow illustrates the decision process for segregating 3-Chloro-8-methoxyisoquinoline waste.

DisposalLogicStartWaste: 3-Chloro-8-methoxyisoquinolineStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder / Contaminated PPEStateCheck->SolidDry SubstanceLiquidLiquid / SolutionStateCheck->LiquidDissolvedSolidBinContainer: Wide-Mouth HDPE JarLabel: Hazardous Waste (Solid) - ToxicSolid->SolidBinDouble Bag & SealSolventCheckIdentify Solvent CarrierLiquid->SolventCheckHalogenatedSolventSolvent: DCM, Chloroform, etc.SolventCheck->HalogenatedSolventNonHalogenatedSolventSolvent: Methanol, Acetone, DMSOSolventCheck->NonHalogenatedSolventAqueousSolvent: Water/BufferSolventCheck->AqueousHaloWasteContainer: Safety Can / Glass CarboyLabel: HALOGENATED Organic WasteHalogenatedSolvent->HaloWasteTraceHaloWasteContainer: Safety Can / Glass CarboyLabel: HALOGENATED Organic Waste(Due to solute content)NonHalogenatedSolvent->TraceHaloWasteContaminated by SoluteAqueous->TraceHaloWasteDo NOT Drain Dispose

Figure 1: Decision tree for segregating 3-Chloro-8-methoxyisoquinoline waste streams. Note that even non-halogenated solvents containing this solute must often be treated as halogenated waste depending on concentration.[1]

Detailed Disposal Standard Operating Procedure (SOP)

Phase 1: Preparation & PPE

Objective: Prevent exposure and cross-contamination.

  • Engineering Controls: Perform all waste transfers inside a certified chemical fume hood.

  • PPE:

    • Gloves: Double-gloving is required.[3] Inner layer: Nitrile (4 mil). Outer layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) if handling concentrated solutions in DCM.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).

    • Body: Lab coat buttoned to the neck; closed-toe shoes.

Phase 2: Solid Waste Disposal (Pure Compound/Spill Debris)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Packaging:

    • Place the solid waste (or contaminated weighing boats/gloves) into a clear polyethylene bag (minimum 2 mil thickness).

    • Twist and tape the bag neck to seal.

    • Place the sealed bag into the HDPE container.

  • Labeling:

    • Affix a hazardous waste tag immediately.[4]

    • Chemical Name: Write "3-Chloro-8-methoxyisoquinoline" (Do not use abbreviations or formulas).

    • Hazard Checkbox: Check "Toxic" and "Irritant".

Phase 3: Liquid Waste Disposal (Solutions/Mother Liquors)

Crucial Rule: Never dispose of this compound down the drain.[3]

  • Compatibility Verification: Ensure the receiving waste container is compatible with the solvent (e.g., do not put acetone solutions in a container with concentrated sulfuric acid waste).

  • Transfer:

    • Use a funnel with a spill-proof rim.

    • Pour slowly to avoid splashing.

    • Rinse: Rinse the empty reaction vessel with a small amount of compatible solvent (e.g., DCM) and add the rinsate to the same waste container.

  • Selection of Stream:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste stream.

    • If dissolved in Methanol or DMSO : Although the solvent is non-halogenated, the presence of the chlorinated solute generally mandates disposal in the Halogenated Waste stream to ensure proper incineration. Consult your facility's specific threshold; if <1% concentration, some facilities allow non-halogenated streams, but the safest default is Halogenated.[1]

Phase 4: RCRA & Regulatory Documentation

For US-based laboratories, strict adherence to RCRA (Resource Conservation and Recovery Act) is mandatory.

ParameterCode/ClassificationNotes
Waste Code (Listed) Not explicitly P or U listedUnless part of a specific formulation.
Waste Code (Characteristic) D001 (if ignitable solvent)D002 (if acidic/basic)Test pH and Flash Point if unknown.
Halogenated Solvents F001 / F002 Applies if spent solvents (DCM/Methanol) are present.[1]
DOT Shipping Name Waste Toxic Solids, Organic, n.o.s.Or "Waste Flammable Liquid" depending on solvent.[1]

Emergency Contingencies

Accidental Spills
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don appropriate PPE (as listed in Phase 1).

  • Contain:

    • Solid: Cover with a damp paper towel to prevent dust generation, then scoop into a bag.

    • Liquid: Dike with absorbent pads or vermiculite.

  • Clean: Wipe the surface with soap and water.[5] Place all cleanup materials into the Solid Hazardous Waste bin.

Exposure Response[7][8][9]
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol) on skin, as they increase absorption.

  • Eye Contact: Flush for 15 minutes at an eyewash station. Seek medical attention immediately.

References

  • United States Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Washington State University. (n.d.).[3] Halogenated Solvents Handling and Disposal. Retrieved from [Link][1][3]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and local regulations before disposal.

A Researcher's Comprehensive Guide to the Safe Handling and Disposal of 3-Chloro-8-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the innovative use of complex chemical building blocks is paramount. 3-Chloro-8-methoxyisoquinoline is one such molecule, offering significant potential in the synthesis of novel therapeutic agents. However, with great potential comes the profound responsibility of ensuring the safety of the researchers who handle it. This guide is crafted to provide you, our valued scientific partners, with essential, actionable information for the safe handling and disposal of this compound. Our commitment extends beyond supplying a product; we aim to be your preferred source for information that builds a foundation of deep trust and safety in your laboratory.

This document provides a procedural, step-by-step framework for the operational use of 3-Chloro-8-methoxyisoquinoline. We will delve into the causality behind each safety measure, grounding our recommendations in established laboratory safety principles and data from analogous chemical structures.

Hazard Identification and Risk Mitigation: The Foundation of Safe Practice

Understanding the potential hazards of 3-Chloro-8-methoxyisoquinoline is the first step toward mitigating risk. Based on its chemical structure—a halogenated aromatic heterocycle—and data from similar compounds, we must assume it presents the following potential hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious eye damage or irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]

  • Acute Toxicity: May be harmful if swallowed.[3][4]

The primary routes of exposure are accidental inhalation of the powder, direct skin and eye contact, and ingestion.[5][6] A multi-layered approach, combining robust engineering controls with meticulous personal protective equipment (PPE) and operational protocols, is essential for minimizing these risks.

Engineering Controls: Your First and Most Critical Line of Defense

Before any personal protective equipment is selected, the laboratory environment must be engineered to contain the chemical hazard.

  • Chemical Fume Hood: All manipulations of solid 3-Chloro-8-methoxyisoquinoline, including weighing, transferring, and addition to reaction vessels, must be performed inside a properly functioning and certified chemical fume hood.[7] This is non-negotiable for preventing the inhalation of airborne particulates.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are safely diluted.[1][5]

  • Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be readily accessible and tested regularly.[2] Immediate access is critical in the event of an accidental splash.

Personal Protective Equipment (PPE): An Essential Barrier for Personal Safety

PPE is the final barrier between you and the chemical. The selection and proper use of PPE are critical for preventing direct contact.[8][9]

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles forming a seal are required to protect against fine dust.[2][10] A face shield should be worn over goggles during procedures with a higher risk of splashing.[9][10]
Hand Protection Nitrile Gloves (double-gloving recommended)Nitrile gloves provide adequate chemical resistance. Double-gloving is a best practice; the outer glove can be removed inside the fume hood if contaminated, preventing the spread of the chemical.[11] Change gloves regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected.[11]
Body Protection Chemical-Resistant Laboratory CoatA fully buttoned lab coat protects your skin and personal clothing from contamination. Ensure it has long sleeves and fits properly.
Respiratory Protection NIOSH-approved N95 RespiratorWhile all work should be done in a fume hood, an N95 respirator should be available for emergency situations or if there's a failure of engineering controls.[12] Proper fit-testing is required for effective protection.[12]

Operational Workflow: A Step-by-Step Protocol for Safe Handling

This workflow diagram illustrates the critical steps from preparation to disposal, ensuring safety at every stage.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal node_ppe 1. Don Required PPE (Goggles, Face Shield, Lab Coat, Double Gloves) node_setup 2. Verify Fume Hood Operation & Prepare Work Area node_ppe->node_setup node_weigh 3. Weigh Compound Carefully (Minimize dust generation) node_setup->node_weigh node_transfer 4. Transfer to Reaction Vessel node_weigh->node_transfer node_decon 5. Decontaminate Equipment & Work Surfaces node_transfer->node_decon node_waste 6. Segregate & Dispose of Waste (Halogenated Organics) node_decon->node_waste node_doff 7. Doff PPE Correctly node_waste->node_doff node_wash 8. Wash Hands Thoroughly node_doff->node_wash

Caption: Safe Handling Workflow for 3-Chloro-8-methoxyisoquinoline.

Experimental Protocol Details:
  • Preparation:

    • Don all required PPE before entering the designated work area.[2]

    • Verify the fume hood is drawing air correctly. Prepare the work surface by covering it with absorbent, disposable bench paper.

    • Gather all necessary glassware and equipment and place them inside the fume hood to minimize traffic.

  • Chemical Handling (Inside Fume Hood):

    • Weighing: Use a tared weigh boat or directly weigh the compound into the reaction vessel. Perform this action in a draft-free area of the hood to prevent the powder from becoming airborne.[1]

    • Transfer: Use a spatula to carefully transfer the solid. If adding to a solvent, do so slowly to avoid splashing. Tap the spatula on the vessel opening to ensure all powder is transferred.

  • Decontamination and Disposal:

    • Equipment: Decontaminate non-disposable items (e.g., glassware, spatulas) by rinsing them with a suitable solvent (like acetone or ethanol) into a designated halogenated waste container. Follow this with a standard wash with soap and water.

    • Waste Segregation: This is a critical step. All waste contaminated with 3-Chloro-8-methoxyisoquinoline must be treated as halogenated organic waste .[7]

      • Solid Waste: Place contaminated gloves, bench paper, weigh boats, and any other disposable items into a clearly labeled, sealed container for "Solid Halogenated Waste."[4]

      • Liquid Waste: The initial solvent rinses used for decontamination and any reaction residues must be collected in a separate, clearly labeled, and sealed container for "Liquid Halogenated Waste."[7]

    • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. A common practice is to remove the outer gloves (inside the hood), then the lab coat, face shield, goggles, and finally the inner gloves.[11]

    • Hygiene: Wash hands thoroughly with soap and water after all work is complete and PPE has been removed.[2][13]

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, a swift and informed response is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][13]

  • Skin Contact: Remove contaminated clothing and immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Small Spill (Inside Fume Hood): Use a chemical absorbent pad or material to gently cover and collect the spilled solid. Place all cleanup materials into the sealed "Solid Halogenated Waste" container. Decontaminate the area with a solvent rinse (collected as liquid waste) followed by soap and water.

  • Large Spill: Evacuate the immediate area and follow your institution's specific emergency spill response procedures.

By integrating these safety protocols into your daily laboratory operations, you create an environment where scientific discovery can flourish without compromising personal or environmental health.

References

  • Carl ROTH GmbH + Co. KG. (2025, March 10). Safety Data Sheet: 3-Chloroaniline.
  • KSCL (KRISHNA). MATERIAL SAFETY DATA SHEET (MSDS).
  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • CHEMM. Personal Protective Equipment (PPE).
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • ECHEMI. 3-Chloroisoquinoline SDS, 19493-45-9 Safety Data Sheets.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • Cole-Parmer. Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%.
  • Synquest Labs. 8-Bromo-3-chloroisoquinoline Safety Data Sheet.
  • Journal of Oncology Pharmacy Practice. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Benchchem. Essential Guide to the Proper Disposal of 8-Chloroisoquinoline-1-carbonitrile.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.